4-Amino-3,5-dichlorobenzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-3,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZMRTJKNJKEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066762 | |
| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |
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Molecular Weight |
241.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22134-75-4 | |
| Record name | 4-Amino-3,5-dichlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22134-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorosulfanilamide | |
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| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |
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| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |
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| Record name | 3,5-dichlorosulphanilamide | |
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Foundational & Exploratory
4-Amino-3,5-dichlorobenzenesulfonamide chemical properties
An In-depth Technical Guide on the Chemical Properties of 4-Amino-3,5-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological activity of this compound (CAS No. 22134-75-4). The information is intended for use in research, drug discovery, and chemical development applications.
Chemical Identity and Physical Properties
This compound, also known as 3,5-Dichlorosulfanilamide, is a dichlorinated derivative of the parent sulfonamide, sulfanilamide. The presence of two chlorine atoms on the aromatic ring significantly influences its electronic properties, reactivity, and biological activity.
Table 1: Compound Identification
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 22134-75-4 | [1][2] |
| Synonyms | 3,5-Dichlorosulfanilamide, Benzenesulfonamide, 4-amino-3,5-dichloro- | [1][2] |
| Molecular Formula | C₆H₆Cl₂N₂O₂S | [1][2] |
| Molecular Weight | 241.10 g/mol | [3] |
| InChI Key | DVZMRTJKNJKEGV-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=C(C(=C(C=C1Cl)S(=O)(=O)N)N)Cl | [2] |
Table 2: Physicochemical Properties
| Property | Value | Citation |
| Physical Form | Light yellow to brown powder or crystals. | [2] |
| Melting Point | 204-208 °C | [4][5] |
| Boiling Point | 427.5 °C (Predicted) | [6] |
| Density | 1.667 g/cm³ (Predicted) | [7] |
| pKa | 9.57 (Predicted) | [7] |
| Solubility | Soluble in polar solvents. | [2] |
| XLogP3 | 1.6 | [6] |
Table 3: Crystallographic Data
| Parameter | Value | Citation |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| a | 8.9544 (17) Å | [8] |
| b | 13.387 (3) Å | [8] |
| c | 7.5673 (15) Å | [8] |
| β | 95.809 (2)° | [8] |
| Volume | 902.4 (3) ų | [8] |
| Z | 4 | [8] |
Synthesis and Purification
The primary route for the synthesis of this compound is the direct electrophilic chlorination of 4-aminobenzenesulfonamide (sulfanilamide).[4] The amino group is a strongly activating ortho-, para-director, making the positions adjacent (ortho) to it susceptible to electrophilic attack.
Experimental Protocol: General Synthetic Approach
Materials and Reagents:
-
4-Aminobenzenesulfonamide (Sulfanilamide)
-
Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), or HCl/H₂O₂)
-
Solvent (e.g., Acetic Acid, Dichloromethane (DCM), or Acetonitrile)
-
Base for work-up (e.g., Sodium bicarbonate solution)
Procedure:
-
Dissolution: Dissolve 4-aminobenzenesulfonamide (1 equivalent) in a suitable solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Chlorinating Agent: Slowly add the chlorinating agent (approximately 2.1 equivalents) to the solution. The reaction may be exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction medium is acidic, slowly pour it into ice water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: The product, being a solid, will precipitate out. Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for analysis.[4]
-
Column: Newcrom R1 or equivalent C18 column.[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[4]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. A gas-phase IR spectrum is available in the NIST database.[1] Key expected vibrational frequencies include:
-
N-H stretching (amino group): ~3400-3500 cm⁻¹ (two bands for asymmetric and symmetric stretching)
-
N-H stretching (sulfonamide): ~3250-3350 cm⁻¹
-
S=O stretching (sulfonamide): ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric)
-
C-Cl stretching: ~700-850 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra were not found in the searched literature, the expected signals in a ¹H NMR spectrum can be predicted.
-
Solvent: DMSO-d₆
-
¹H NMR (Predicted):
-
~7.8-8.0 ppm (singlet, 2H): Aromatic protons on the dichlorinated ring. Due to the symmetrical substitution, these two protons are chemically equivalent.
-
~7.3 ppm (broad singlet, 2H): Protons of the sulfonamide (-SO₂NH₂) group.
-
~6.0 ppm (broad singlet, 2H): Protons of the amino (-NH₂) group.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry data is available from NIST.[1]
-
Molecular Ion (M⁺): Expected at m/z ≈ 240 (corresponding to the ³⁵Cl isotope) and m/z ≈ 242 (corresponding to the ³⁷Cl isotope), reflecting the isotopic pattern of two chlorine atoms.
-
Key Fragmentation: Loss of SO₂NH₂ or other characteristic fragments.
Biological Activity and Mechanism of Action
This compound is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[8] Like many sulfonamides, it exhibits intrinsic biological activity, notably as an antibacterial agent and a potent enzyme inhibitor.[2]
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[7] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in various physiological processes.[4]
The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion located in the enzyme's active site.[4][9] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for catalysis, thereby blocking the enzyme's function.
References
- 1. 3,5-Dichlorosulfanilamide [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 22134-75-4|this compound|BLD Pharm [bldpharm.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Structural Analysis of 3,5-Dichlorosulfanilamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 3,5-Dichlorosulfanilamide, a halogenated derivative of the foundational sulfonamide antibacterial class. This document collates available spectroscopic and crystallographic data, outlines detailed experimental protocols for its characterization, and presents its mechanism of action through signaling pathway diagrams. All quantitative data are summarized in structured tables for clarity and comparative analysis. This guide is intended to serve as a core resource for researchers in medicinal chemistry, drug development, and materials science.
Introduction
Sulfonamide-based antimicrobials were among the first effective chemotherapeutic agents and continue to be a critical component of modern medicine. The introduction of halogen substituents onto the aromatic ring of the sulfanilamide scaffold can significantly alter its physicochemical properties, including lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. 3,5-Dichlorosulfanilamide (C₆H₆Cl₂N₂O₂S) is a key derivative, and a thorough understanding of its three-dimensional structure and spectroscopic properties is fundamental for the rational design of new therapeutic agents. This guide details the structural and analytical characterization of this compound.
Physicochemical Properties
Basic physicochemical data for 3,5-Dichlorosulfanilamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂O₂S | --INVALID-LINK--1] |
| Molecular Weight | 241.095 g/mol | --INVALID-LINK--1] |
| CAS Number | 22134-75-4 | --INVALID-LINK--1] |
| Appearance | White to light yellow/brown crystalline powder | --INVALID-LINK----INVALID-LINK--] |
| Melting Point | 204-208 °C | --INVALID-LINK----INVALID-LINK--] |
Synthesis Protocol
A plausible synthetic route to 3,5-Dichlorosulfanilamide can be adapted from established methods for the synthesis of sulfonamides and halogenated anilines. A common precursor is 3,5-dichloroaniline.
Reaction Scheme:
-
Chlorosulfonation of a protected 3,5-dichloroaniline: To prevent side reactions with the amino group, it is first protected (e.g., by acetylation). The protected compound is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
-
Amination: The resulting sulfonyl chloride is treated with ammonia to form the sulfonamide.
-
Deprotection: The protecting group on the aniline nitrogen is removed to yield the final product.
Detailed Protocol (Hypothetical):
-
Protection of 3,5-dichloroaniline: 3,5-dichloroaniline (1 eq.) is dissolved in a suitable solvent like acetic anhydride. The mixture is stirred, and a catalyst such as a few drops of concentrated sulfuric acid may be added. The reaction is monitored by TLC until completion. The product, N-(3,5-dichlorophenyl)acetamide, is isolated by precipitation in water and filtration.
-
Chlorosulfonation: The dried N-(3,5-dichlorophenyl)acetamide (1 eq.) is added portion-wise to an excess of chlorosulfonic acid (e.g., 5 eq.) at 0°C with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-70°C) for a period to ensure complete reaction. The mixture is then carefully poured onto crushed ice to precipitate the 4-acetamido-2,6-dichlorobenzenesulfonyl chloride.
-
Amination: The filtered and dried sulfonyl chloride is dissolved in a suitable solvent like acetone and added dropwise to a cooled, concentrated solution of aqueous ammonia with vigorous stirring. The sulfonamide product precipitates and is collected by filtration.
-
Deprotection: The N-acetylated sulfonamide is hydrolyzed by heating with an aqueous acid (e.g., dilute HCl) or base (e.g., aqueous NaOH) to remove the acetyl group, yielding 3,5-Dichlorosulfanilamide. The product is then neutralized, filtered, washed, and recrystallized from a suitable solvent like ethanol/water.
Structural Analysis
Crystallographic Data
As of this review, a definitive single-crystal X-ray diffraction structure for 3,5-Dichlorosulfanilamide has not been publicly deposited in major crystallographic databases. However, data from closely related structures, such as dichlorobenzamides, can provide expected bond lengths and angles.[2] The crystal structure of the parent compound, sulfanilamide, has been extensively studied and reveals key intermolecular interactions, primarily hydrogen bonding involving the aniline and sulfonamide groups, which form dimers and extended networks.[3] It is anticipated that 3,5-Dichlorosulfanilamide would exhibit similar hydrogen bonding patterns, potentially influenced by steric and electronic effects of the chlorine atoms.
Table of Expected Crystallographic Parameters (Analogous Compounds): Data based on analogous sulfonamide and dichlorinated aromatic structures.
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, Pbca, or similar |
| C-S Bond Length | 1.75 - 1.78 Å |
| S=O Bond Length | 1.42 - 1.45 Å |
| S-N Bond Length | 1.62 - 1.66 Å |
| C-Cl Bond Length | 1.73 - 1.75 Å |
| O-S-O Bond Angle | 118 - 122° |
| C-S-N Bond Angle | 105 - 109° |
Spectroscopic Analysis
The IR spectrum of 3,5-Dichlorosulfanilamide provides key information about its functional groups. The spectrum is available on the NIST WebBook.[1]
Table of Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3480 & ~3380 | Medium-Strong | N-H asymmetric & symmetric stretching (aniline NH₂) |
| ~3300 & ~3200 | Medium-Strong | N-H asymmetric & symmetric stretching (sulfonamide NH₂) |
| ~1620 | Strong | N-H scissoring (aniline NH₂) |
| ~1580, ~1450 | Medium-Strong | C=C aromatic ring stretching |
| ~1320 & ~1150 | Strong | SO₂ asymmetric & symmetric stretching |
| ~900 | Strong | S-N stretching |
| ~850 | Strong | C-H out-of-plane bending (isolated ring hydrogens) |
| ~700-800 | Strong | C-Cl stretching |
Predicted NMR data for 3,5-Dichlorosulfanilamide can be estimated based on established chemical shift ranges for substituted aromatic compounds.
¹H NMR Spectroscopy (Predicted): The aromatic region would show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide and chloro groups. The amino and sulfonamide protons would appear as broad singlets due to exchange.
Table of Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | s | 2H | Ar-H |
| ~7.2 | br s | 2H | SO₂NH₂ |
| ~6.0 | br s | 2H | Ar-NH₂ |
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum would show four signals for the aromatic carbons due to the molecule's symmetry.
Table of Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-NH₂ |
| ~145 | C-SO₂ |
| ~120 | C-Cl |
| ~115 | C-H |
The mass spectrum of 3,5-Dichlorosulfanilamide is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. Fragmentation would likely proceed through pathways common to sulfonamides.[4]
Table of Expected Mass Spectrometry Fragments (Electron Ionization):
| m/z | Ion | Description |
| 240/242/244 | [M]⁺ | Molecular ion (isotope pattern for 2 Cl) |
| 176/178/180 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 161/163/165 | [M - SO₂NH]⁺ | Loss of sulfamoyl radical |
| 156/158/160 | [M - NH₂SO₂]⁺ | Loss of aminosulfonyl radical |
| 92 | [C₆H₆N]⁺ | Rearrangement and loss of Cl₂SO₂ |
| 65 | [C₅H₅]⁺ | Loss of HCN from m/z 92 |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of 3,5-Dichlorosulfanilamide are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). The solution should be filtered to remove dust particles which can act as unwanted nucleation sites.
-
Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 3,5-Dichlorosulfanilamide is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard one-pulse ¹H NMR experiment is run. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of quaternary carbons.
-
Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Mass Spectrometry (LC-MS)
-
Sample Preparation: A dilute solution of 3,5-Dichlorosulfanilamide is prepared in a suitable solvent compatible with liquid chromatography and electrospray ionization (e.g., acetonitrile/water with 0.1% formic acid).
-
Chromatography: The sample is injected onto a C18 reverse-phase HPLC column. A gradient elution method is typically used, starting with a high percentage of aqueous mobile phase and ramping up to a high percentage of organic mobile phase to elute the compound.
-
Mass Analysis: The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer. Mass spectra are acquired in positive ion mode. For fragmentation analysis (MS/MS), the molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer.
Biological Activity and Signaling Pathway
Sulfonamides, including 3,5-Dichlorosulfanilamide, exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. Folic acid is a precursor for the synthesis of nucleotides, and its inhibition disrupts DNA and RNA synthesis, leading to bacteriostasis.
Minimum Inhibitory Concentration (MIC): The antibacterial efficacy of 3,5-Dichlorosulfanilamide can be quantified by determining its MIC against various bacterial strains. While specific MIC values for this compound are not widely reported, studies on similar sulfonamides show activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values typically ranging from the low to high µg/mL.[5][6]
Diagrams
Caption: Molecular Structure of 3,5-Dichlorosulfanilamide.
Caption: General experimental workflow for analysis.
Caption: Mechanism of action via folic acid synthesis inhibition.
References
- 1. 3,5-Dichlorosulfanilamide [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Amino-3,5-dichlorobenzenesulfonamide (CAS No. 22134-75-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Amino-3,5-dichlorobenzenesulfonamide, a key chemical intermediate and biologically active molecule. The document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action as a potent enzyme inhibitor.
Core Compound Identification and Properties
This compound is an organic compound featuring a sulfonamide functional group and an amino group attached to a dichlorinated benzene ring.[1] Its Chemical Abstracts Service (CAS) number is 22134-75-4.[1]
Table 1: Physicochemical and Crystallographic Data
| Property | Value | Source |
| CAS Number | 22134-75-4 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂O₂S | [1][2] |
| Molecular Weight | 241.09 g/mol | [1][2] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Synonyms | 3,5-Dichlorosulfanilamide, Benzenesulfonamide, 4-amino-3,5-dichloro- | [1] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a = 8.9544 Å, b = 13.387 Å, c = 7.5673 Å, β = 95.809° | [2] |
| Solubility | Soluble in polar solvents | [1] |
Synthesis and Analysis
A generalized workflow for such a synthesis is presented below.
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. The following is a representative protocol based on methods for similar sulfonamide compounds.
Table 2: Representative HPLC Method Parameters
| Parameter | Specification |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C8/C18 column |
| Mobile Phase | Gradient elution with: A: Acetonitrile B: Acetate buffer (pH 4.9) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Diluent | HPLC grade water or Methanol |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound standard in the diluent to prepare a stock solution (e.g., 500 µg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Weigh and dissolve the sample containing the analyte in the diluent to a known concentration (e.g., 1000 µg/mL).
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the analyte peak by its retention time compared to the standard and quantify using the peak area.
Biological Activity and Mechanism of Action
This compound is a known potent inhibitor of carbonic anhydrases (CAs).[1] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity is crucial for various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.
The inhibitory action of sulfonamides like this compound stems from the binding of the deprotonated sulfonamide group directly to the Zn²⁺ ion in the enzyme's active site. This coordination displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's function.
Applications in Research and Development
The dual characteristics of this compound as a reactive chemical intermediate and a bioactive molecule make it valuable in several areas:
-
Pharmaceutical Synthesis: It serves as a primary substance in the synthesis of drugs such as the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[2]
-
Medicinal Chemistry: Its potent carbonic anhydrase inhibitory activity makes it and its derivatives scaffolds of interest for the development of therapeutic agents for conditions like glaucoma, edema, and certain neurological disorders.
-
Agrochemicals: The structural motifs present in this compound are common in various agrochemicals.[1]
References
An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Amino-3,5-dichlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. The document details its chemical and physical properties, experimental protocols for its characterization, and its role in synthetic pathways.
Core Compound Properties
This compound, also known as 3,5-Dichlorosulfanilamide, is an organic compound featuring a dichlorinated benzene ring functionalized with both an amino and a sulfonamide group.[1] This structure contributes to its utility as a building block in medicinal chemistry, notably as a primary substance for synthesizing Diclofenac sodium and other sulfonamide-based drugs.[1][2] The compound typically appears as a light yellow to brown crystalline powder.[1]
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 241.10 g/mol | [3] |
| Molecular Formula | C₆H₆Cl₂N₂O₂S | [1][2] |
| CAS Registry Number | 22134-75-4 | [1][3] |
| Appearance | Light yellow to Brown powder to crystal | [1] |
| Synonyms | 3,5-Dichlorosulfanilamide, 3,5-Dichlorosulfanilimide, Benzenesulfonamide, 4-amino-3,5-dichloro- | [1] |
| Purity | Typically >98% | [1] |
Synthetic Utility and Logical Relationships
This compound serves as a critical intermediate in the pharmaceutical industry. Its chemical structure allows for further modifications to produce active pharmaceutical ingredients (APIs).
Caption: Synthetic utility of this compound.
Mechanism of Action: Enzyme Inhibition
This compound has been shown to be a potent inhibitor of carbonic anhydrase.[1] The mechanism involves the formation of a covalent adduct between the sulfonamide group and the enzyme, which physically blocks the substrate from binding to the active site, thereby inhibiting catalysis.[1]
Caption: Inhibition pathway of Carbonic Anhydrase.
Experimental Protocols
Protocol 1: Crystal Structure Determination
This protocol describes the methodology used for the single-crystal X-ray diffraction analysis of this compound.[2]
Objective: To determine the three-dimensional atomic structure of the compound.
Methodology:
-
Crystal Preparation: Crystals of the compound were obtained unexpectedly from a solution containing powdered 4-amino-3,5-dichloro-benzenesulfonamide (10.08 mmol), KOH (9.0 mmol), and salicylaldehyde (5.01 mmol) in methanol (40 ml), which was subsequently mixed with a solution of CoCl₂·6H₂O (0.25 mmol) in methanol (25 ml). The final mixture was stirred at 323 K for 8 hours, filtered, and left at room temperature, yielding orange-yellow crystals.[2]
-
Data Collection:
-
Structure Solution and Refinement:
Results: The analysis revealed a monoclinic crystal system. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions, forming a three-dimensional network.[2]
Experimental Workflow: Crystallography
The workflow for determining the crystal structure is outlined below.
Caption: Workflow for X-ray crystallography analysis.
References
In-Depth Technical Guide to the Spectroscopic Data of 4-Amino-3,5-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 4-Amino-3,5-dichlorobenzenesulfonamide. This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed information on the compound's spectral characteristics and the methodologies for their acquisition.
Compound Overview
This compound is a sulfonamide derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, characterized by an aniline core with two chlorine substituents and a sulfonamide group, dictates its reactivity and spectroscopic properties.
Molecular Formula: C₆H₆Cl₂N₂O₂S[1]
Molecular Weight: 241.10 g/mol [1]
Chemical Structure:
Caption: Molecular Structure of this compound.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| 3400-3200 | N-H stretch (amine and sulfonamide) | Medium-Strong, Broad |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1620-1580 | N-H bend (amine) | Medium |
| 1600-1450 | Aromatic C=C stretch | Medium-Strong |
| 1350-1300 | Asymmetric SO₂ stretch (sulfonamide) | Strong |
| 1170-1150 | Symmetric SO₂ stretch (sulfonamide) | Strong |
| 900-800 | C-H out-of-plane bend (aromatic) | Strong |
| 800-600 | C-Cl stretch | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is predicted to show signals corresponding to the aromatic protons and the protons of the amine and sulfonamide groups. The exact chemical shifts can be influenced by the solvent used.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet | 2H | Aromatic C-H |
| ~6.0-7.0 (broad) | Singlet | 2H | -SO₂NH₂ |
| ~4.5-5.5 (broad) | Singlet | 2H | -NH₂ (aromatic) |
The carbon NMR spectrum will display signals for the four distinct carbon environments in the aromatic ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C-NH₂ |
| ~130-135 | C-SO₂ |
| ~120-125 | C-Cl |
| ~115-120 | C-H |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 240/242/244 | [M]⁺, Molecular ion peak (isotope pattern for 2 Cl) |
| 176/178 | [M - SO₂NH₂]⁺ |
| 141 | [M - SO₂NH₂ - Cl]⁺ |
| 106 | [M - SO₂NH₂ - 2Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Parameters for ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 8-16.
-
-
Parameters for ¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized and then ionized by a beam of electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Experimental Workflow
The logical flow for the spectroscopic analysis of this compound is outlined below.
References
An In-depth Technical Guide to the Crystal Structure of 4-Amino-3,5-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 4-Amino-3,5-dichlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals, including Diclofenac sodium. This document details the crystallographic data, experimental methodologies for its synthesis and crystal growth, and an analysis of its molecular and supramolecular structure.
Introduction
This compound (C₆H₆Cl₂N₂O₂S) is a sulfonamide derivative of significant interest in medicinal chemistry and drug development.[1] While its synthetic applications are well-documented, a thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential for polymorphism. This guide presents the definitive crystal structure as determined by single-crystal X-ray diffraction.
Crystallographic Data
The crystal structure of this compound was resolved at a temperature of 93 K. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound [1]
| Parameter | Value |
| Empirical Formula | C₆H₆Cl₂N₂O₂S |
| Formula Weight | 241.09 g/mol |
| Temperature | 93 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.9544 (17) Å |
| b | 13.387 (3) Å |
| c | 7.5673 (15) Å |
| α | 90° |
| β | 95.809 (2)° |
| γ | 90° |
| Volume | 902.4 (3) ų |
| Z | 4 |
| Calculated Density | 1.775 Mg/m³ |
| Absorption Coefficient | 0.922 mm⁻¹ |
| F(000) | 488 |
| Data Collection and Refinement | |
| Theta range for data collection | 3.28 to 27.50° |
| Index ranges | -11<=h<=11, -17<=k<=17, -9<=l<=9 |
| Reflections collected | 5918 |
| Independent reflections | 2008 [R(int) = 0.0203] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2008 / 0 / 134 |
| Goodness-of-fit on F² | 1.003 |
| Final R indices [I>2sigma(I)] | R1 = 0.0298, wR2 = 0.0743 |
| R indices (all data) | R1 = 0.0349, wR2 = 0.0768 |
| Largest diff. peak and hole | 0.453 and -0.361 e.Å⁻³ |
Molecular Structure
The asymmetric unit of this compound contains one molecule. The benzene ring is substituted with an amino group, a sulfonamide group, and two chlorine atoms. The amino and chlorine substituents are essentially coplanar with the benzene ring. The oxygen atoms of the sulfonamide group are situated on one side of the benzene ring, while the amino group is on the opposite side. Selected bond lengths and angles are provided in Table 2.
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound [1]
| Bond | Length (Å) | Bond | Angle (°) |
| S(1)-O(1) | 1.433(1) | O(1)-S(1)-O(2) | 119.5(1) |
| S(1)-O(2) | 1.435(1) | O(1)-S(1)-N(1) | 107.0(1) |
| S(1)-N(1) | 1.621(2) | O(2)-S(1)-N(1) | 106.9(1) |
| S(1)-C(1) | 1.767(2) | O(1)-S(1)-C(1) | 107.9(1) |
| Cl(1)-C(3) | 1.739(2) | O(2)-S(1)-C(1) | 108.0(1) |
| Cl(2)-C(5) | 1.738(2) | N(1)-S(1)-C(1) | 106.5(1) |
| N(2)-C(4) | 1.378(2) | C(2)-C(1)-C(6) | 117.8(2) |
Supramolecular Structure and Intermolecular Interactions
The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions. Adjacent molecules are linked by N—H···O hydrogen bonds, forming a three-dimensional network. Additionally, π–π stacking interactions are observed between the benzene rings of neighboring molecules, with a centroid-centroid distance of 3.7903 (12) Å. A short Cl···Cl contact of 3.3177 (10) Å also contributes to the crystal packing.[1]
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound has been previously reported. The crystals for the structure determination were obtained serendipitously from a reaction mixture aimed at synthesizing a Co(II) complex. The procedure is as follows:
-
Preparation of the Reaction Mixture:
-
Powdered 4-amino-3,5-dichloro-benzenesulfonamide (2.671 g, 10.08 mmol), KOH (0.504 g, 9.0 mmol), and salicylaldehyde (0.53 ml, 5.01 mmol) were mixed in 40 ml of methanol.
-
The mixture was stirred at 323 K for 2 hours.
-
-
Crystallization:
-
A 1.30 ml aliquot of the above solution was added to a solution of CoCl₂·6H₂O (0.060 g, 0.25 mmol) in 25 ml of methanol.
-
This mixture was stirred at 323 K for 8 hours.
-
The resulting solution was filtered and left undisturbed at room temperature.
-
Orange-yellow crystals of this compound were obtained after several days.[1]
-
X-ray Data Collection and Structure Refinement
A suitable single crystal was selected for X-ray diffraction analysis.
-
Data Collection:
-
A Rigaku SPIDER diffractometer equipped with a graphite-monochromated MoKα radiation source was used.
-
Data were collected at a temperature of 93 K.
-
-
Structure Solution and Refinement:
-
The structure was solved by direct methods using SHELXS97.
-
The structure was refined by full-matrix least-squares on F² using SHELXL97.
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
-
References
The Unexplored Biological Potential of 3,5-Dichlorosulfanilamide: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Predicted Biological Activity and Mechanism of Action
As a derivative of sulfanilamide, 3,5-Dichlorosulfanilamide is anticipated to exhibit antibacterial properties by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Folic acid is essential for the synthesis of nucleotides, and its disruption hinders bacterial growth and replication.[3]
The general mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid.[4] Sulfonamides, being structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[5] This selective toxicity is effective against bacteria because they must synthesize their own folic acid, whereas mammals obtain it from their diet.[3]
The presence of two chlorine atoms at the 3 and 5 positions of the benzene ring is expected to influence the compound's physicochemical properties, such as lipophilicity and electronic character, which could in turn affect its potency, spectrum of activity, and pharmacokinetic profile. Halogenation of antimicrobial compounds has been shown in some cases to enhance their activity.[6]
Potential for Broader Biological Activities
While the primary predicted activity of 3,5-Dichlorosulfanilamide is antibacterial, other sulfonamide derivatives have been reported to possess a wide range of biological effects, including:
-
Anticancer Activity: Some sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9] The mechanisms often involve the inhibition of key enzymes in cancer progression or the induction of apoptosis.
-
Anti-inflammatory Activity: Certain sulfonamides exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions.[10]
-
Antifungal and Antiprotozoal Activity: The sulfonamide scaffold has been explored for its efficacy against fungal and protozoal pathogens.[11]
Further research would be necessary to determine if 3,5-Dichlorosulfanilamide possesses any of these additional activities.
Quantitative Data (Hypothetical)
As no specific studies on 3,5-Dichlorosulfanilamide are available, we cannot provide quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values. For illustrative purposes, the following table outlines how such data would be presented if it were available.
| Biological Activity | Test Organism/Cell Line | Parameter | Value (µg/mL or µM) | Reference |
| Antibacterial | Staphylococcus aureus | MIC | Data not available | N/A |
| Antibacterial | Escherichia coli | MIC | Data not available | N/A |
| Antifungal | Candida albicans | MIC | Data not available | N/A |
| Anticancer | Human breast cancer (MCF-7) | IC50 | Data not available | N/A |
| Anticancer | Human colon cancer (HT-29) | IC50 | Data not available | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of 3,5-Dichlorosulfanilamide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.[12] The broth microdilution method is a common technique for determining MIC values.[13]
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
3,5-Dichlorosulfanilamide stock solution of known concentration.
-
Positive control (bacterial growth without the compound).
-
Negative control (broth only).
-
Standard antibiotic for comparison (e.g., sulfamethoxazole).
Procedure:
-
Prepare serial two-fold dilutions of 3,5-Dichlorosulfanilamide in the microtiter plate wells using MHB.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
3,5-Dichlorosulfanilamide stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3,5-Dichlorosulfanilamide and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 3-4 hours to allow the formazan crystals to form.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the predicted mechanism of action and a typical experimental workflow.
Caption: Predicted mechanism of action of 3,5-Dichlorosulfanilamide.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
While 3,5-Dichlorosulfanilamide remains a scientifically uncharted compound in terms of its biological activities, its structural relationship to the well-established class of sulfonamide antibiotics provides a strong rationale for investigating its potential as an antimicrobial agent. The information and protocols provided in this guide are intended to facilitate such future research. The synthesis and subsequent evaluation of 3,5-Dichlorosulfanilamide against a panel of clinically relevant bacteria and fungi, as well as its assessment for other potential biological activities, would be a valuable contribution to the field of medicinal chemistry.
References
- 1. chembk.com [chembk.com]
- 2. 3,5-DICHLOROSULFANILAMIDE CAS#: 22134-75-4 [m.chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 3,5-Dichlorosulfanilamide [webbook.nist.gov]
- 5. Some Halogenated Sulphonamides with Biological Interest [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of novel sulfanilamides towards sensitive and multidrug-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of some novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbpas.com [ijbpas.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on 4-Amino-3,5-dichlorobenzenesulfonamide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Amino-3,5-dichlorobenzenesulfonamide, also known as 3,5-Dichlorosulfanilamide, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structure, featuring a primary sulfonamide group and a dichlorinated aniline core, makes it a valuable scaffold for the synthesis of various biologically active molecules. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, and its pivotal role as a precursor, particularly in the development of carbonic anhydrase inhibitors. Detailed experimental protocols and quantitative data are presented to support research and development efforts.
Physicochemical and Crystallographic Data
This compound is an organic compound that typically appears as a solid and is soluble in polar solvents.[1] The presence of chlorine atoms and the sulfonamide group contributes to its reactivity and utility in pharmaceutical synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 22134-75-4 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂O₂S | [2] |
| Molecular Weight | 241.09 g/mol | [2] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Purity | >98.0% (Commercially available) | [1] |
| Synonyms | 3,5-Dichlorosulfanilamide, Benzenesulfonamide, 4-amino-3,5-dichloro- | [1] |
Crystallographic Data
The precise three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. In the crystalline state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming a three-dimensional structure.[2] This is further supported by π–π stacking interactions and a notable short Cl⋯Cl contact of 3.3177 (10) Å.[2] Detailed crystallographic data are essential for computational modeling and understanding intermolecular interactions in drug design.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (assumption based on common packing) |
| a (Å) | 8.9544 (17) |
| b (Å) | 13.387 (3) |
| c (Å) | 7.5673 (15) |
| β (°) ** | 95.809 (2) |
| Volume (ų) ** | 902.4 (3) |
| Z | 4 |
| Temperature (K) | 93 |
| Radiation | Mo Kα |
| Data sourced from reference[2]. |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.
General Synthesis Workflow
A common synthetic pathway starts from sulfanilamide, which undergoes electrophilic aromatic substitution (chlorination) to yield the target compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Chlorination
This protocol outlines a laboratory-scale synthesis of this compound from sulfanilamide.
Materials and Reagents:
-
Sulfanilamide (1.0 eq)
-
N-Chlorosuccinimide (NCS) (2.2 eq)
-
Acetonitrile (solvent)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
Reaction Procedure:
-
Charging the Reactor: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve sulfanilamide (1.0 eq) in acetonitrile.
-
Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (2.2 eq) portion-wise. The addition may be exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Add deionized water to the residue, followed by ethyl acetate to extract the product.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Application as a Pharmaceutical Intermediate
The primary sulfonamide group (-SO₂NH₂) is a critical pharmacophore that serves as a potent zinc-binding group in various metalloenzymes.[3] this compound is an excellent scaffold for developing inhibitors of such enzymes, most notably carbonic anhydrases (CAs).
Role as a Scaffold for Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] Inhibitors of these enzymes are used as diuretics, anti-glaucoma agents, and are being investigated as anti-obesity and anti-cancer drugs.[3] The primary sulfonamide moiety of this compound binds to the Zn(II) ion in the active site of carbonic anhydrase, leading to potent inhibition.[1][5] The dichlorinated phenyl ring allows for further chemical modifications to enhance potency and isoform selectivity.
References
- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 4-Amino-3,5-dichlorobenzenesulfonamide in the Synthesis of Novel Azo Dyes: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the synthesis of azo dyes utilizing 4-Amino-3,5-dichlorobenzenesulfonamide as a key diazo component. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established principles of azo dye chemistry and data from structurally analogous compounds to present a comprehensive overview for researchers, scientists, and professionals in drug development and materials science.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes primarily involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. The specific properties of the resulting dye, such as color, fastness, and solubility, are intrinsically linked to the chemical structures of the diazo and coupling components.
This compound is a promising, yet underexplored, diazo component. The presence of two electron-withdrawing chlorine atoms and a sulfonamide group is anticipated to significantly influence the electronic properties of the resulting diazonium salt and, consequently, the characteristics of the final azo dyes. This guide will delve into the theoretical and practical aspects of its use in dye synthesis.
The Synthesis Pathway: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt.
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling component (e.g., phenols, naphthols, anilines, or active methylene compounds) to form the stable azo dye.
Caption: General reaction scheme for the synthesis of azo dyes.
Experimental Protocols
Representative Diazotization Protocol
This protocol outlines the in-situ generation of the diazonium salt of this compound.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
Procedure:
-
A suspension of this compound (1.0 molar equivalent) is prepared in a mixture of water and concentrated hydrochloric acid (2.5-3.0 molar equivalents).
-
The mixture is cooled to 0-5 °C in an ice bath with vigorous stirring.
-
A pre-cooled aqueous solution of sodium nitrite (1.05-1.1 molar equivalents) is added dropwise to the amine suspension.
-
The temperature is strictly maintained below 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.
-
The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the primary aromatic amine and a slight excess of nitrous acid using starch-iodide paper.
Caption: Workflow for the diazotization of this compound.
Representative Azo Coupling Protocol
This protocol describes the coupling of the prepared diazonium salt with a suitable coupling component, such as a naphthol derivative.
Materials:
-
Diazonium salt solution (from the previous step)
-
Coupling component (e.g., 2-naphthol)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
Ice
Procedure:
-
The coupling component (1.0 molar equivalent) is dissolved in an aqueous alkaline solution (e.g., dilute NaOH or Na₂CO₃).
-
The solution is cooled to 0-5 °C in an ice bath.
-
The cold diazonium salt solution is added slowly to the cold solution of the coupling component with continuous stirring.
-
The pH of the reaction mixture is maintained in the appropriate range for the specific coupling component (typically alkaline for phenols and naphthols, and acidic for anilines).
-
A brightly colored precipitate of the azo dye is expected to form.
-
The mixture is stirred for an additional 30-60 minutes in the ice bath to ensure complete coupling.
-
The precipitated dye is collected by vacuum filtration, washed with cold water, and dried.
Quantitative Data Summary (Based on Analogous Compounds)
The following table summarizes representative quantitative data expected for the synthesis of azo dyes from halogenated aminobenzenesulfonamides, based on literature for similar compounds. Actual values for dyes derived from this compound may vary.
| Parameter | Expected Value/Range | Notes |
| Diazotization | ||
| Reaction Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. |
| Reaction Time | 30 - 60 minutes | For complete conversion to the diazonium salt. |
| Expected Yield | > 95% (in solution) | The diazonium salt is typically not isolated and used in-situ. |
| Azo Coupling | ||
| Reaction Temperature | 0 - 10 °C | To control the reaction rate and minimize side reactions. |
| pH Range | 4-6 (for anilines), 8-10 (for phenols) | Dependent on the nature of the coupling component. |
| Expected Yield (Crude Dye) | 80 - 95% | Varies with the coupling component and reaction conditions. |
| Dye Properties | ||
| Absorption Maxima (λmax) | 400 - 600 nm | Dependent on the specific coupling component and solvent. |
Influence of Substituents on Dye Properties
The chloro and sulfonamide substituents on the this compound ring are expected to have a significant impact on the properties of the resulting azo dyes:
-
Color: The two electron-withdrawing chlorine atoms are likely to cause a bathochromic shift (a shift to longer wavelengths), potentially resulting in deeper colors (e.g., oranges, reds, and violets) compared to dyes derived from unsubstituted or monochlorinated anilines.
-
Light Fastness: The presence of halogen atoms often improves the light fastness of azo dyes by making the molecule more resistant to photochemical degradation.
-
Acidity and Solubility: The sulfonamide group can influence the acidity of the dye molecule and its solubility in different solvents. It may also provide a site for further chemical modification.
Caption: Predicted influence of substituents on dye properties.
Conclusion
This compound holds considerable potential as a diazo component for the synthesis of novel azo dyes with desirable properties. The presence of the dichloro and sulfonamide functionalities is anticipated to yield dyes with deep colors and enhanced fastness properties. While further experimental work is required to fully elucidate the synthetic pathways and characterize the resulting dyes, the protocols and theoretical considerations presented in this guide provide a solid foundation for researchers to explore this promising area of dye chemistry. The development of dyes based on this intermediate could lead to new colorants for a variety of applications, from textiles to advanced materials.
3,5-Dichlorosulfanilamide: A Technical Overview of its Synthesis and Putative Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichlorosulfanilamide, a halogenated derivative of the foundational sulfonamide antibiotic, sulfanilamide. Due to a scarcity of historical data on its specific discovery, this document focuses on its physicochemical properties, a plausible synthetic route derived from established methodologies, and its presumed mechanism of action based on the well-understood pharmacology of the sulfonamide class of drugs. Detailed experimental protocols for the proposed synthesis are provided, alongside structured data tables and diagrams to facilitate understanding and further research into this compound.
Introduction
The advent of sulfonamide drugs in the 1930s marked a pivotal moment in medicine, heralding the age of antibacterial chemotherapy. Sulfanilamide, the parent compound, paved the way for the development of a vast array of derivatives with improved efficacy and broader spectra of activity. Halogenation of aromatic rings is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. The introduction of chlorine atoms, as in the case of 3,5-Dichlorosulfanilamide, can influence factors such as lipophilicity, metabolic stability, and binding affinity to the target enzyme.
While the specific historical discovery of 3,5-Dichlorosulfanilamide is not well-documented in publicly accessible literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number 22134-75-4. It is plausible that this compound was synthesized as part of broader research programs exploring the structure-activity relationships of sulfanilamide derivatives. One source suggests it can be prepared by the chlorination of sulfanilamide. This guide will, however, detail a more foundational, multi-step synthesis starting from 3,5-dichloroaniline, based on the classic sulfonamide synthesis pathway.
Physicochemical Properties
The known physicochemical properties of 3,5-Dichlorosulfanilamide are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂O₂S | |
| Molecular Weight | 241.10 g/mol | |
| CAS Number | 22134-75-4 | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 206-208 °C | |
| Solubility | Soluble in hot methanol |
Proposed Synthesis of 3,5-Dichlorosulfanilamide
In the absence of a specific documented synthesis, a plausible and robust pathway can be inferred from the general synthesis of sulfonamides. This multi-step process begins with the protection of the amino group of 3,5-dichloroaniline, followed by chlorosulfonation, amination, and subsequent deprotection to yield the final product.
Proposed Synthetic Pathway
Methodological & Application
Application Notes and Protocols for the Synthesis of Diclofenac Sodium
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to a well-established, multi-step synthesis of Diclofenac sodium. The protocols detailed herein commence from readily available starting materials, aniline and chloroacetic acid, and proceed through key intermediates to yield the final active pharmaceutical ingredient. This synthesis route is presented with detailed experimental procedures, quantitative data, and visual workflows to ensure clarity and reproducibility for research and development purposes.
Note on the Starting Material: Initial searches for a synthetic route to Diclofenac starting from 4-Amino-3,5-dichlorobenzenesulfonamide did not yield established or published methods. The following protocol is based on a well-documented and industrially relevant synthesis of Diclofenac sodium.
I. Overview of the Synthetic Pathway
The synthesis of Diclofenac sodium from aniline and chloroacetic acid is a six-step process involving several key chemical transformations. The overall pathway includes amidation, condensation, a Smiles rearrangement, chlorination, an intramolecular Friedel-Crafts alkylation, and a final hydrolysis step.[1][2]
II. Experimental Protocols
The following protocols are adapted from established synthetic methods.[1]
Step 1: Synthesis of 2-chloro-N-phenylacetamide (Intermediate I)
-
To a dry reaction flask, add chloroacetic acid (1.1 to 1.5 molar equivalents), boric acid (catalytic amount, e.g., 0.01 molar equivalents), and toluene as the solvent.
-
Slowly add aniline (1 molar equivalent) to the mixture.
-
Heat the reaction mixture to 130-140°C and reflux with stirring for 6-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a sodium bicarbonate solution.
-
Perform an extraction to isolate the product.
Step 2: Synthesis of 2-(2,6-dichlorophenoxy)-N-phenylacetamide (Intermediate II)
-
In a reaction flask, combine 2-chloro-N-phenylacetamide (1 molar equivalent), 2,6-dichlorophenol (1 molar equivalent), potassium carbonate (2.5 molar equivalents), and a phase-transfer catalyst such as PEG-600.
-
Add xylene as the solvent.
-
Heat the mixture to 150°C and reflux with stirring for approximately 4 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid and perform an extraction to isolate the product.
Step 3: Smiles Rearrangement to N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide (Intermediate III)
-
Dissolve 2-(2,6-dichlorophenoxy)-N-phenylacetamide in a suitable solvent.
-
Add an inorganic base to facilitate the Smiles rearrangement. This reaction involves the intramolecular nucleophilic aromatic substitution where the amide nitrogen displaces the phenoxy group.[2]
Step 4: Synthesis of N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide (Intermediate IV)
-
To a dry reaction flask, add N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide (1 molar equivalent), thionyl chloride (2 molar equivalents), and dichloroethane as the solvent.
-
Slowly add triethylamine (catalytic amount, e.g., 0.1 molar equivalents) dropwise while stirring.
-
Heat the reaction mixture to 50°C and maintain for 1 hour.
Step 5: Friedel-Crafts Alkylation to 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Intermediate V)
-
Subject N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide to an intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst. This cyclization step forms the indolinone ring structure.[2][3]
Step 6: Hydrolysis to Diclofenac Sodium
-
Hydrolyze 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one in the presence of an inorganic base, such as sodium hydroxide, in an aqueous-alcoholic solution to yield Diclofenac sodium.[3]
-
In a three-necked flask, dissolve the indolinone intermediate (e.g., 0.08 mol) in N,N-dimethylformamide (160 mL).
-
Heat the mixture to 80°C with stirring.
-
Add a solution of sodium hydroxide (e.g., 8g in 35g of water) and continue the reaction for approximately 24 hours.[3]
-
After the reaction is complete, remove the solvent under reduced pressure.[3]
-
Dissolve the residue in hot water, decolorize with activated charcoal, and filter.
-
Cool the filtrate in an ice-water bath to crystallize the product.
-
Filter the white crystalline powder and dry to obtain Diclofenac sodium.[3]
III. Quantitative Data
| Step | Product Name | Molar Mass ( g/mol ) | Typical Yield | Purity (by HPLC) | Reference |
| 1 | 2-chloro-N-phenylacetamide | 169.61 | - | - | [1] |
| 2 | 2-(2,6-dichlorophenoxy)-N-phenylacetamide | 296.14 | - | - | [1] |
| 3 | N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide | 296.14 | - | - | [1] |
| 4 | N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide | 314.59 | - | - | [1] |
| 5 | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | 278.13 | - | - | [1] |
| 6 | Diclofenac Sodium | 318.13 | 96.1% | 98.2% | [3] |
| Overall | Diclofenac Sodium | 318.13 | ~63% | - | [2] |
IV. Visualizations
Logical Relationship of Synthesis Steps
Caption: Logical flow of the six-step synthesis of Diclofenac sodium.
Experimental Workflow for the Synthesis of Diclofenac Sodium
Caption: Detailed experimental workflow for the synthesis of Diclofenac sodium.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3,5-Dichlorosulfanilamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[1][2][3] This inhibition ultimately disrupts the production of DNA, RNA, and proteins, leading to a bacteriostatic effect.[3] 3,5-Dichlorosulfanilamide is a novel sulfonamide derivative. These application notes provide detailed protocols for determining its in vitro antimicrobial susceptibility against various bacterial species using standardized methods, including broth microdilution and disk diffusion.
The provided protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for sulfonamides.[4][5] It is crucial to adhere to these standardized methods to ensure the accuracy and reproducibility of the results.
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent required to inhibit or kill a microorganism. The two primary methods detailed here are:
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[6][7]
-
Disk Diffusion (Kirby-Bauer Test): This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[4][5][8][9][10][11]
A critical consideration for testing sulfonamides is the composition of the growth medium. Mueller-Hinton medium is recommended as it is low in sulfonamide inhibitors like thymidine.[4][5][6][12] The presence of thymidine can interfere with the mechanism of action of sulfonamides and lead to inaccurate results.[6][12]
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of 3,5-Dichlorosulfanilamide using the broth microdilution method in 96-well microtiter plates.
Materials:
-
3,5-Dichlorosulfanilamide
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial strains for testing
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of 3,5-Dichlorosulfanilamide Stock Solution:
-
Prepare a stock solution of 3,5-Dichlorosulfanilamide in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 3,5-Dichlorosulfanilamide stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). Discard 100 µL from the last well.
-
Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of 3,5-Dichlorosulfanilamide that completely inhibits visible bacterial growth.[6]
-
Protocol 2: Disk Diffusion Method
This protocol describes the Kirby-Bauer disk diffusion method for assessing the susceptibility of bacteria to 3,5-Dichlorosulfanilamide.
Materials:
-
3,5-Dichlorosulfanilamide
-
Sterile 6-mm filter paper disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial strains for testing
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a solution of 3,5-Dichlorosulfanilamide at a desired concentration.
-
Impregnate sterile 6-mm filter paper disks with the solution and allow them to dry completely. The concentration of the compound on the disk needs to be optimized and standardized.
-
-
Inoculum Preparation:
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[4]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[4]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[4]
-
-
Application of Disks and Incubation:
-
Aseptically place the 3,5-Dichlorosulfanilamide-impregnated disks on the inoculated agar surface.
-
Ensure the disks are in firm contact with the agar.
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-18 hours.[6]
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper.[5]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established and validated zone diameter breakpoints.
-
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the antimicrobial susceptibility testing of 3,5-Dichlorosulfanilamide.
Table 1: Minimum Inhibitory Concentration (MIC) of 3,5-Dichlorosulfanilamide against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 16 | 32 | 8 - 64 |
| Escherichia coli | 25922 | 32 | 64 | 16 - 128 |
| Pseudomonas aeruginosa | 27853 | >128 | >128 | >128 |
| Enterococcus faecalis | 29212 | 8 | 16 | 4 - 32 |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Zone Diameter Breakpoints for 3,5-Dichlorosulfanilamide (Disk Content: 25 µg).
| Interpretation | Zone Diameter (mm) |
| Susceptible (S) | ≥ 17 |
| Intermediate (I) | 14 - 16 |
| Resistant (R) | ≤ 13 |
Note: These values are hypothetical and must be established through rigorous correlation studies with MIC data.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying mechanism of action.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Mechanism of action of sulfonamides.
References
- 1. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 4. asm.org [asm.org]
- 5. microbenotes.com [microbenotes.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clinical significance of sulfonamide disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. pdb.apec.org [pdb.apec.org]
- 12. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Analysis of 4-Amino-3,5-dichlorobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Amino-3,5-dichlorobenzenesulfonamide is a key chemical intermediate used in the synthesis of active pharmaceutical ingredients (APIs) such as Diclofenac sodium.[1] Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of raw materials and for monitoring reaction progress in synthetic processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is based on reversed-phase chromatography with UV detection, which is a common and reliable technique for analyzing aromatic organic compounds.[2][3]
Principle The method employs a reversed-phase HPLC technique. The stationary phase is non-polar (C8), and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent (acetonitrile). This compound is separated from impurities based on its hydrophobic interactions with the stationary phase. The elution is performed using a gradient program to ensure optimal separation and peak shape. Quantification is achieved by measuring the absorbance of the analyte using a UV-Vis or Photo-Diode Array (PDA) detector set at an appropriate wavelength.[2]
Experimental Protocol: HPLC Analysis
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector (e.g., Waters Alliance).[3]
-
Analytical Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm particle size) or equivalent reversed-phase C8/C18 column.[2]
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Di-potassium hydrogen phosphate (Analytical grade).
-
Phosphoric acid (for pH adjustment).
-
Water (HPLC grade or Milli-Q).
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 20 mM Di-potassium hydrogen phosphate buffer, pH adjusted to 7.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Program | See Table 2 for details. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C[2] |
| Detection Wavelength | 265 nm[2] |
| Injection Volume | 5 µL[2] |
| Run Time | 40 minutes[2] |
Gradient Elution Program
The gradient program is designed to provide effective separation of the main analyte from potential impurities.
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 10.0 | 95 | 5 |
| 20.0 | 30 | 70 |
| 30.0 | 30 | 70 |
| 32.0 | 95 | 5 |
| 40.0 | 95 | 5 |
| This program is adapted from a method for a structurally similar compound and should be optimized as needed.[2] |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Working Standard Solutions (for Linearity): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of the analyte (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Solution (approx. 50 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute with the diluent to achieve a final concentration within the established linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection if necessary.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The validation parameters are outlined below.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject the diluent (blank) and a sample solution. Ensure no interfering peaks are present at the retention time of the this compound peak. Use a PDA detector to assess peak purity. | The analyte peak should be free from co-elution with other components. The peak purity index should be > 0.99.[4] |
| Linearity | Analyze a series of at least five standard solutions covering 50% to 150% of the expected sample concentration. Plot a graph of peak area versus concentration and perform linear regression. | The correlation coefficient (R²) should be ≥ 0.999.[5] |
| Accuracy (% Recovery) | Analyze a sample spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration) in triplicate. Calculate the percentage recovery. | The mean recovery should be within 98.0% to 102.0%.[4] |
| Precision (% RSD) | Repeatability (Intra-day): Analyze six replicate injections of the same sample solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[4] |
| Limit of Detection (LOD) | Determine the concentration that yields a signal-to-noise (S/N) ratio of 3:1. | The analyte peak must be clearly identifiable at this concentration. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise (S/N) ratio of 10:1. The LOQ should be verified for acceptable precision and accuracy. | The %RSD for precision at the LOQ should be ≤ 10%.[4] |
| Robustness | Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C). Evaluate the impact on the results (e.g., retention time, peak area). | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.[2] |
Visualizations
HPLC Experimental Workflow
References
- 1. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Application Note: 1H and 13C NMR Analysis of 4-Amino-3,5-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Amino-3,5-dichlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. Due to the absence of publicly available experimental NMR data, this note presents predicted ¹H and ¹³C NMR spectral data based on established chemical shift principles. A comprehensive experimental protocol for sample preparation and spectral acquisition is outlined to guide researchers in obtaining high-quality NMR data for this compound.
Introduction
This compound is a crucial building block in medicinal chemistry. Its structural elucidation and purity assessment are paramount for ensuring the quality and efficacy of downstream products. NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. This application note details the expected ¹H and ¹³C NMR characteristics of this compound and provides a standardized protocol for its analysis.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds. The exact chemical shifts may vary depending on the solvent and concentration used.
Predicted ¹H NMR Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.5 - 7.8 | Singlet | 2H |
| Amine-H (NH₂) | 5.0 - 6.0 | Broad Singlet | 2H |
| Sulfonamide-H (SO₂NH₂) | 7.0 - 7.5 | Broad Singlet | 2H |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-S | 140 - 145 |
| C-NH₂ | 145 - 150 |
| C-Cl | 120 - 125 |
| C-H | 125 - 130 |
Experimental Protocol
This protocol provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pasteur pipette and cotton wool
-
Vortex mixer
-
-
Procedure:
-
Weigh the appropriate amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Vortex the mixture until the solid is completely dissolved.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Software: Standard NMR acquisition and processing software.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm
-
Transmitter Frequency Offset (o1p): Centered on the aromatic region (approx. 6.5 ppm)
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 1024 or more (depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240 ppm
-
Transmitter Frequency Offset (o1p): Centered at approximately 120 ppm
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Pick the peaks and report the chemical shifts for both ¹H and ¹³C spectra.
Visualizations
Chemical Structure and Atom Numbering
Caption: Structure of this compound.
NMR Analysis Workflow
Caption: Logical workflow for NMR analysis.
Application Notes and Protocols: Recrystallization of 4-Amino-3,5-dichlorobenzenesulfonamide
Introduction
4-Amino-3,5-dichlorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients. Recrystallization is a fundamental purification technique used to remove impurities from a solid compound, yielding a product with high purity. This document provides a detailed protocol for the recrystallization of this compound, intended for researchers, scientists, and professionals in drug development.
Principle of Recrystallization
Recrystallization is a purification method based on the differential solubility of a compound and its impurities in a chosen solvent system. The process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities or have different solubility profiles, remain dissolved in the solvent (mother liquor).
Materials and Equipment
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Experimental Protocol
1. Solvent Selection: Methanol is a suitable solvent for the recrystallization of this compound due to its ability to dissolve the compound at elevated temperatures and its lower solubility at room temperature.[1] A mixed solvent system, such as methanol and water, can also be employed to optimize the yield and purity.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask.
-
Gently heat the mixture using a heating mantle or hot plate while continuously stirring.
-
Continue adding small portions of hot methanol until the solid is completely dissolved. Avoid adding excess solvent to ensure a good yield.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat source.
-
Allow the solution to cool slightly before adding a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
4. Hot Filtration:
-
If activated carbon was used or if there are insoluble impurities, perform a hot filtration.
-
Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the activated carbon and any other solid impurities. This step should be done rapidly to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of cold methanol to remove any residual mother liquor and soluble impurities.
7. Drying:
-
Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a desiccator under vacuum.
-
Once dry, weigh the crystals and calculate the percent recovery.
Data Presentation
The following table summarizes the expected outcomes of the recrystallization process. Note that these values are illustrative and may vary based on the initial purity of the crude product and the precise experimental conditions.
| Parameter | Value | Unit | Notes |
| Starting Material | |||
| Mass of Crude Compound | 10.0 | g | |
| Solvent System | |||
| Primary Solvent | Methanol | - | |
| Approximate Volume Used | 150-200 | mL | Varies with crude purity |
| Temperatures | |||
| Dissolution Temperature | ~65 | °C | Boiling point of methanol |
| Cooling Temperature | 0-4 | °C | Ice bath |
| Results | |||
| Mass of Recrystallized Product | 8.5 | g | Hypothetical |
| Percent Recovery | 85 | % | (Mass of pure/Mass of crude) x 100 |
| Melting Point (Literature) | 257-261 | °C | [2] |
| Melting Point (Experimental) | 258-260 | °C | A narrow range indicates high purity |
Visual Workflow of Recrystallization
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Use caution when heating flammable solvents. Ensure there are no open flames nearby.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. Try reheating the solution and allowing it to cool more slowly, or add slightly more solvent.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration or scratch the inside of the flask with a glass rod to induce nucleation.
-
Low Recovery: A low yield may result from using too much solvent, filtering the solution while it is too cold, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled before filtration.
References
Application Notes and Protocols for the Utilization of 4-Amino-3,5-dichlorobenzenesulfonamide in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichlorobenzenesulfonamide is a versatile chemical intermediate characterized by a dichlorinated benzene ring bearing both an amino and a sulfonamide functional group.[1] This unique structure makes it a valuable starting material in the synthesis of a variety of sulfonamide derivatives with potential applications in pharmaceuticals and agrochemicals.[1] The presence of the reactive amino group allows for straightforward derivatization through reactions such as N-acylation, Schiff base formation, and diazotization followed by azo coupling. These modifications can lead to the generation of novel compounds with diverse biological activities, including antibacterial and carbonic anhydrase inhibitory effects. This document provides detailed application notes and experimental protocols for the synthesis of various sulfonamide derivatives using this compound as a key building block.
Application Notes
The primary amino group of this compound serves as a key handle for synthetic modifications. The electron-withdrawing nature of the two chlorine atoms and the sulfonamide group influences the reactivity of the benzene ring and the basicity of the amino group.
N-Acylation
N-acylation of the amino group is a common strategy to introduce a wide range of functional groups, potentially modulating the biological activity of the parent molecule. This reaction typically involves the treatment of this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct.
Schiff Base Formation
Condensation of the primary amino group with various aldehydes or ketones yields Schiff bases (imines). This reaction is often catalyzed by a small amount of acid. Schiff bases are valuable intermediates and have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties.
Azo Dye Synthesis
The amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive electrophile that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. Azo compounds are known for their coloring properties and also exhibit various biological activities.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The sulfonamide moiety of this compound can interact with the zinc ion in the active site of carbonic anhydrase. Derivatization of the amino group can be explored to enhance the inhibitory potency and selectivity for different carbonic anhydrase isoforms.
Experimental Protocols
Protocol 1: Synthesis of an N-Acyl Derivative of this compound
This protocol describes a general procedure for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetylated product.
Data Presentation:
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| N-(4-sulfamoyl-2,6-dichlorophenyl)acetamide | C₈H₈Cl₂N₂O₃S | 283.13 | 85-95 | 230-235 |
Protocol 2: Synthesis of a Schiff Base Derivative of this compound
This protocol outlines the synthesis of a Schiff base from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Data Presentation:
| Aldehyde Reactant | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 4-Hydroxybenzaldehyde | 4-Amino-3,5-dichloro-N-(4-hydroxybenzylidene)benzenesulfonamide | C₁₃H₁₀Cl₂N₂O₃S | 357.20 | 80-90 | 250-255 |
| 4-Methoxybenzaldehyde | 4-Amino-3,5-dichloro-N-(4-methoxybenzylidene)benzenesulfonamide | C₁₄H₁₂Cl₂N₂O₃S | 371.23 | 85-95 | 190-195 |
Protocol 3: Synthesis of an Azo Dye from this compound
This protocol describes the synthesis of an azo dye by diazotization of this compound and subsequent coupling with a coupling agent (e.g., phenol).
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Magnetic stirrer
Procedure: Part A: Diazotization
-
In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise with constant stirring, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling agent, phenol (1.0 eq), in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the azo dye by filtration, wash thoroughly with cold water, and dry.
Data Presentation:
| Coupling Agent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| Phenol | 4-((4-hydroxyphenyl)diazenyl)-3,5-dichlorobenzenesulfonamide | C₁₂H₉Cl₂N₃O₃S | 362.19 | 75-85 | Orange-red solid |
| 2-Naphthol | 4-((2-hydroxynaphthalen-1-yl)diazenyl)-3,5-dichlorobenzenesulfonamide | C₁₆H₁₁Cl₂N₃O₃S | 412.25 | 80-90 | Deep red solid |
Visualizations
Signaling Pathway: Inhibition of Folic Acid Synthesis by Sulfonamides
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and protein synthesis.
Caption: Mechanism of antibacterial action of sulfonamides.
Experimental Workflow: General Synthesis of Sulfonamide Derivatives
The following diagram illustrates a typical workflow for the synthesis and purification of sulfonamide derivatives from this compound.
Caption: General workflow for sulfonamide derivative synthesis.
Logical Relationship: Drug Discovery Process
This diagram outlines the logical progression from a starting material to a potential drug candidate in the context of sulfonamide synthesis.
References
Application Notes and Protocols: In Vitro Anticancer Screening of 4-Amino-3,5-dichlorobenzenesulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide for the in vitro anticancer screening of 4-Amino-3,5-dichlorobenzenesulfonamide derivatives. The protocols detailed below are foundational for assessing the cytotoxic and apoptotic effects of these compounds on various cancer cell lines.
Data Presentation
The following table summarizes the in vitro anticancer activity (IC50 values) of various benzenesulfonamide derivatives against several human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives (IC50 µM)
| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | MDA-MB-468 (Breast Cancer) | AGS (Gastric Cancer) | HCT-116 (Colon Cancer) | 143B (Osteosarcoma) | HepG2 (Liver Cancer) |
| Chalcone Derivative 5 | - | - | - | 0.89-9.63 µg/mL[1][2] | - | - | - |
| Methylbenzenesulfonamide Chalcone | - | 0.89[1] | - | - | 0.60[1] | 0.79[1] | - |
| Synthesized Sulfonamides (General) | < 360[3] | < 128[3] | < 30[3] | - | - | - | - |
| Compound 18 (Triazine Derivative) | - | - | - | - | 0.33-1.08[4] | - | - |
| Benzenesulfonamide-Indoline Hybrids | 1.98-2.82[5] | 1.99-3.87[5] | - | - | - | - | - |
| Doxorubicin (Control) | - | - | - | - | - | - | >31.8[6] |
| (S)-1 (DVL1 Inhibitor) | - | - | - | - | 7.1 ± 0.6[7] | - | - |
| (R)-1 (DVL1 Inhibitor) | - | - | - | - | 28.3 ± 1.2[7] | - | - |
| Racemate 1 (DVL1 Inhibitor) | - | - | - | - | 15.2 ± 1.1[7] | - | - |
| Compound 2c (s-triazine) | - | 4.14 ± 1.06[8] | - | - | - | - | - |
| Compound 2f (s-triazine) | - | 11.02 ± 0.68[8] | - | - | - | - | - |
Note: Direct IC50 values for this compound were not uniformly available across a wide range of cell lines in the provided search results; the table reflects data on broader benzenesulfonamide derivatives to indicate potential activity ranges.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cells.[3] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[9][10]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)[3]
-
RPMI-1640 medium[3]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well microplates
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)[11]
-
Microplate reader
Procedure:
-
Cell Culture: Culture the desired human cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/mL (200 µL per well) and incubate for 24 hours.[3]
-
Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the sulfonamide derivatives.[3] Add these concentrations to the respective wells and incubate for 72 hours.[3]
-
MTT Addition: After the incubation period, discard the media. Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[9] Incubate the plate at 37°C for 3-4 hours.[9][12]
-
Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm or 570-590 nm using a microplate reader.[3][10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane.[14] Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, is used to detect apoptotic cells.[14][15] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[14]
Materials:
-
T25 culture flasks
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 culture flask and treat with the sulfonamide derivative at its IC50 concentration for a specified time (e.g., 24, 48 hours).[13] Prepare control flasks (unstained, Annexin V only, PI only).[13]
-
Cell Harvesting: After incubation, collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[13]
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and < 1 µL of PI solution.[15]
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[15][16]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.[15][16]
-
Data Interpretation:
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compounds.[17] The analysis is based on the stoichiometric binding of Propidium Iodide (PI) to DNA.[17]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% Ethanol
-
Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)[17]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and untreated cells.
-
Fixation: Resuspend the cells in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[17][18] Fix the cells on ice for at least 2 hours or overnight at 4°C.[17][18]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[17]
-
Staining: Resuspend the cell pellet in the PI/RNase A staining buffer.[17]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[18][19]
-
Analysis: Acquire the data on a flow cytometer.[17]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Mandatory Visualizations
Caption: Experimental workflow for anticancer screening.
References
- 1. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anticancer and radiosensitizing evaluation of some novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for the Experimental Setup of Sulfanilamide Chlorination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chlorination of sulfanilamide. The procedures outlined are intended for research and development purposes to study the reaction kinetics, identify byproducts, and understand the chemical behavior of sulfanilamide in the presence of chlorinating agents.
Introduction
Sulfanilamide and its derivatives are a class of synthetic antimicrobial agents widely used in pharmaceuticals. The chlorination of these compounds is a significant area of study, particularly in the context of water treatment, where residual chlorine can react with pharmaceutical pollutants to form disinfection byproducts (DBPs). Understanding the experimental setup for sulfanilamide chlorination is crucial for assessing its environmental fate and for the development of novel N-chlorosulfonamide compounds with potential therapeutic applications.[1][2] This document outlines the necessary materials, equipment, and step-by-step protocols for conducting the chlorination of sulfanilamide in a laboratory setting.
Materials and Equipment
2.1. Reagents and Chemicals
-
Sulfanilamide (analytical standard)
-
Sodium hypochlorite (NaOCl) solution (as a source of Free Available Chlorine - FAC)
-
Phosphate buffer solutions (20 mM) at various pH values (e.g., 5.6, 7.2, 10.0)[3]
-
Sodium hydroxide (NaOH) for pH adjustment[3]
-
Hydrochloric acid (HCl) for pH adjustment[3]
-
Sodium sulfite (quenching agent)[4]
-
Ultrapure water
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Methanol (for solid-phase extraction)[5]
-
Ethyl acetate[6]
-
Glycine buffer[6]
-
Methylene chloride[6]
2.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, for byproduct identification[3]
-
pH meter
-
Magnetic stirrer and stir bars
-
Amber glass beakers or flasks (to protect from light)[3]
-
Volumetric flasks and pipettes
-
Water bath for temperature control[3]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced resin)[5]
-
Analytical balance
Experimental Protocols
3.1. Preparation of Stock Solutions
-
Sulfanilamide Stock Solution: Accurately weigh a known amount of sulfanilamide standard and dissolve it in ultrapure water to prepare a stock solution of a desired concentration (e.g., 1 mg/mL). Further dilutions can be made to achieve the working concentrations required for the experiments.
-
Chlorine Stock Solution: Prepare a stock solution of free available chlorine (FAC) using sodium hypochlorite. The concentration of the stock solution should be determined using a standard method, such as the DPD colorimetric method or iodometric titration.[1][2]
-
Buffer Solutions: Prepare 20 mM phosphate buffer solutions at the desired pH values (e.g., 5.6, 7.2, and 10.0) to maintain constant pH during the reaction.[3]
3.2. Chlorination Reaction Protocol
-
In an amber beaker, place a specific volume (e.g., 50 mL) of the sulfanilamide working solution (e.g., 5.0 x 10⁻⁶ M) prepared in the desired pH buffer.[3]
-
Place the beaker in a water bath to maintain a constant temperature (e.g., 25 ± 2 °C).[3]
-
Continuously stir the solution using a magnetic stirrer.[3]
-
Initiate the chlorination reaction by adding a predetermined volume of the FAC stock solution to the sulfanilamide solution. The ratio of sulfanilamide to FAC can be varied, for instance, a 1:10 ratio is a common starting point.[3]
-
Collect samples at specific time intervals to monitor the progress of the reaction.
-
Immediately quench the reaction in the collected samples by adding a quenching agent like sodium sulfite to remove any residual chlorine. This is crucial to prevent the retransformation of N-chlorinated intermediates back to the parent sulfanilamide.[3]
-
Analyze the quenched samples using HPLC-UV or LC-MS.
3.3. Analytical Methods
3.3.1. HPLC-UV Analysis
-
Purpose: To quantify the concentration of sulfanilamide and its chlorinated byproducts over time.
-
Column: ODS Hypersil column (150 mm L × 4.6 mm I.D., 5.0 μm particle size) or equivalent.[3]
-
Mobile Phase: A suitable gradient of acetonitrile and water (with 0.1% formic acid) can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength appropriate for sulfanilamide and its derivatives.
-
Analysis Time: A total of 36 minutes was needed for the analysis of each sample in one study.[3]
3.3.2. LC-MS Analysis
-
Purpose: To identify the molecular weight and structure of the reaction byproducts.
-
System: A system such as a Shimadzu LCMS-IT-TOF Prominence Series can be used.[3]
-
Column and Mobile Phase: The same parameters as the HPLC-UV analysis can be used for the liquid chromatography part.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Ion Trap-Time of Flight (IT-TOF) or Quadrupole-Orbitrap for high-resolution mass data.
Data Presentation
The quantitative data from the experiments should be summarized in tables for easy comparison.
Table 1: Experimental Conditions for Sulfanilamide Chlorination
| Parameter | Value | Reference |
| Initial Sulfanilamide Concentration | 5.0 x 10⁻⁶ M | [3] |
| Free Available Chlorine (FAC) Concentration | 2.0 x 10⁻⁵ M | [3] |
| Sulfanilamide to FAC Ratio | 1:10 | [3] |
| pH | 5.6, 7.2, 10.0 | [3] |
| Temperature | 25 ± 2 °C | [3] |
| Buffer | 20 mM Phosphate Buffer | [3] |
Table 2: HPLC-UV and LC-MS System Parameters
| Parameter | HPLC-UV Specification | LC-MS Specification | Reference |
| Column | ODS Hypersil (150 mm L × 4.6 mm I.D., 5.0 μm particle size) | Same as HPLC-UV | [3] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Same as HPLC-UV | [5] |
| Detector | UV | ESI-IT-TOF or Quadrupole-Orbitrap | [3] |
| Analysis Time | 36 minutes | Dependent on method | [3] |
Visualizations
5.1. Experimental Workflow
References
Application Notes and Protocols for the Purity Assessment of 3,5-Dichlorosulfanilamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dichlorosulfanilamide is a sulfonamide derivative with potential applications in pharmaceuticals. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like 3,5-Dichlorosulfanilamide is critical for the safety and efficacy of the final drug product. This document provides detailed analytical techniques and protocols for the comprehensive purity assessment of 3,5-Dichlorosulfanilamide, including identification and quantification of the main component and potential impurities. The methods described are based on established analytical principles for sulfonamides and related chlorinated compounds and are intended to serve as a robust starting point for method development and validation in a quality control setting.
Comprehensive Purity Assessment Workflow
A multi-faceted approach is necessary for the complete purity profiling of 3,5-Dichlorosulfanilamide. This involves a combination of chromatographic, spectroscopic, and titrimetric methods to identify and quantify the API, organic and inorganic impurities, and residual solvents.
Caption: Workflow for the comprehensive purity assessment of 3,5-Dichlorosulfanilamide.
Chromatographic Methods
Chromatographic techniques are central to purity assessment, offering high-resolution separation of the main component from its impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Organic Impurities
This method is designed to be a stability-indicating assay for the quantification of 3,5-Dichlorosulfanilamide and the separation of its process-related and degradation impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of 3,5-Dichlorosulfanilamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
-
Sample Solution: Accurately weigh about 25 mg of the 3,5-Dichlorosulfanilamide sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
-
Data Presentation: HPLC Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity | |
| Range | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Gas Chromatography (GC) for Residual Solvents
This method is suitable for the determination of residual solvents that may be present from the synthesis process.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.53 mm, 3.0 µm film thickness).
-
Carrier Gas: Nitrogen or Helium at a constant flow.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 10 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 10 minutes.
-
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the 3,5-Dichlorosulfanilamide sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., Dimethyl sulfoxide). Seal the vial.
Data Presentation: Common Residual Solvents and their Limits (as per ICH Q3C)
| Solvent | Class | Concentration Limit (ppm) |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Acetone | 3 | 5000 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
Titrimetric Method
Diazotization Titration for Assay Confirmation
This is a classic titrimetric method for the assay of primary aromatic amines.[1]
Experimental Protocol:
-
Reagents:
-
0.1 M Sodium Nitrite solution, standardized.
-
Hydrochloric Acid, concentrated.
-
Potassium Bromide.
-
Starch-iodide paper.
-
-
Procedure:
-
Accurately weigh about 0.5 g of the 3,5-Dichlorosulfanilamide sample and transfer it to a beaker.
-
Add 20 mL of concentrated hydrochloric acid and 50 mL of water. Stir until dissolved, cooling if necessary.
-
Add about 1 g of potassium bromide.
-
Cool the solution to below 15°C in an ice bath.
-
Titrate slowly with 0.1 M sodium nitrite solution, stirring continuously.
-
Towards the end of the titration, test for the endpoint by spotting the solution onto starch-iodide paper. The endpoint is reached when the solution immediately produces a blue color on the paper.
-
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods and to identify potential degradation products.[2][3]
Experimental Protocols:
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample and solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Potential Degradation Pathways:
Based on the known degradation pathways of sulfonamides, the following degradation products can be anticipated.
Caption: Potential degradation pathways of 3,5-Dichlorosulfanilamide under stress conditions.
Spectroscopic and Other Methods
5.1. Identification by FTIR and Mass Spectrometry:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the identity of the bulk material by comparing its IR spectrum with that of a reference standard. Key functional groups to observe include N-H stretching of the amine and sulfonamide, S=O stretching, and C-Cl stretching.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound and its fragmentation pattern to confirm the structure. This is particularly useful for identifying unknown impurities and degradation products when coupled with a chromatographic system (LC-MS or GC-MS).
5.2. Water Content by Karl Fischer Titration:
Determine the water content in the bulk drug substance using a coulometric or volumetric Karl Fischer titrator.
5.3. Inorganic Impurities by Sulfated Ash:
Determine the total amount of inorganic impurities by the sulfated ash test as described in major pharmacopeias.
The analytical methods and protocols outlined in this document provide a comprehensive framework for the purity assessment of 3,5-Dichlorosulfanilamide. A combination of chromatographic, titrimetric, and spectroscopic techniques is essential for a thorough evaluation of the API's quality. The provided protocols and validation data serve as a starting point for laboratories to establish and validate their own methods in compliance with regulatory requirements.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3,5-dichlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-3,5-dichlorobenzenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct synthetic pathway for this compound involves the dichlorination of a sulfanilamide precursor. This approach is often favored due to the availability of the starting material.
Q2: What are the critical parameters to control during the chlorination step to maximize yield?
A2: Temperature, the choice of chlorinating agent, and the molar ratio of reactants are critical. The reaction is typically exothermic, and careful temperature control is necessary to prevent unwanted side reactions. The selection of an appropriate chlorinating agent and its stoichiometry directly impacts the efficiency of the dichlorination and the formation of byproducts.
Q3: What are the common impurities and side products in this synthesis?
A3: Common impurities include mono-chlorinated intermediates (4-Amino-3-chlorobenzenesulfonamide), over-chlorinated products, and products resulting from the degradation of the starting material or product under harsh reaction conditions. Incomplete hydrolysis of an N-acetyl protecting group, if used, can also lead to impurities.
Q4: How can I purify the final product to achieve high purity?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for effective purification. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during chlorination. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Suboptimal temperature control. | - Maintain the recommended temperature range for the chlorination step. Use an ice bath to control exothermic reactions. | |
| Inefficient purification. | - Optimize the recrystallization solvent and procedure to minimize product loss in the mother liquor. | |
| Presence of Mono-chlorinated Impurity | Insufficient chlorinating agent or reaction time. | - Increase the molar equivalent of the chlorinating agent. - Extend the reaction time to allow for complete dichlorination. |
| Formation of Dark-colored Byproducts | Reaction temperature is too high. | - Maintain a lower reaction temperature during the chlorination step. |
| Degradation of the amino group. | - Consider using a protecting group for the amine, such as an acetyl group, which can be removed in a subsequent hydrolysis step. | |
| Product Fails to Precipitate/Crystallize | The solution is not sufficiently saturated. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature to induce crystallization. - Scratch the inside of the flask with a glass rod to provide nucleation sites. |
Experimental Protocols
Protocol 1: Direct Dichlorination of Sulfanilamide
This protocol outlines the direct chlorination of sulfanilamide.
Materials:
-
Sulfanilamide
-
Hydrochloric Acid (HCl)
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Sulfite
-
Sodium Bicarbonate
-
Water
-
Ethanol
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve sulfanilamide in concentrated hydrochloric acid.
-
Chlorination: Cool the solution in an ice bath. Slowly add hydrogen peroxide dropwise while maintaining the temperature below the recommended maximum. The reaction is exothermic and requires careful temperature control.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a solution of sodium sulfite.
-
Neutralization and Precipitation: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | Sulfanilamide | Sulfanilamide | Sulfanilamide |
| Chlorinating Agent | HCl / H₂O₂ | N-Chlorosuccinimide | Sulfuryl Chloride |
| Temperature | 0-5 °C | Room Temperature | 10-15 °C |
| Reaction Time | 4 hours | 6 hours | 3 hours |
| Yield | 75% | 68% | 82% |
| Purity (after recrystallization) | >98% | >97% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
Side reactions in the synthesis of Diclofenac using 3,5-Dichlorosulfanilamide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Diclofenac. The following FAQs and guides address common side reactions and impurities encountered during its synthesis.
While the inquiry specified the use of 3,5-Dichlorosulfanilamide, it is important to note that the standard and most widely documented industrial syntheses of Diclofenac do not typically involve this starting material. The common routes start from precursors such as 2,6-dichloroaniline and a derivative of phenylacetic acid. The information provided here is based on these established methods, as the resulting side products and impurities are often related to the core structure of Diclofenac and its immediate precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Diclofenac synthesis?
A1: Several impurities can arise during the synthesis of Diclofenac. These can be unreacted starting materials, intermediates, or byproducts from side reactions. Some of the most frequently reported impurities include:
-
1-(2,6-dichlorophenyl)-2-indolinone (Diclofenac Impurity A): A common impurity formed through intramolecular cyclization.
-
N-phenyl-2,6-dichloroaniline: An intermediate that may remain if the initial coupling reaction is incomplete.[1]
-
Unreacted Starting Materials: Such as 2,6-dichloroaniline and 2-chlorophenylacetic acid derivatives.
-
Diclofenac Dimer: Can form under certain reaction conditions.[2]
-
N-Nitroso Diclofenac: A potential impurity, especially under conditions involving nitrites.[3][]
-
Esters of Diclofenac (e.g., Methyl, Ethyl, Isopropyl): May form if corresponding alcohols are used as solvents and are not completely removed.[2][5]
Q2: I have identified an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?
A2: Identifying unknown impurities requires a systematic approach using various analytical techniques.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. This is a crucial first step in identification.[3]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer can provide information about its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1H and 13C NMR will provide detailed structural information.
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the impurity.
-
Reference Standards: Compare the retention time and spectral data of the unknown peak with commercially available reference standards of known Diclofenac impurities.[2][][5]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in Diclofenac synthesis can be attributed to several factors:
-
Incomplete Reaction: The primary coupling reaction (e.g., Ullmann condensation) may not have gone to completion. Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed.
-
Side Reactions: The formation of significant amounts of byproducts, such as Diclofenac Impurity A, will consume the starting materials and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, catalyst activity, and solvent purity can significantly impact the yield. Review and optimize these parameters.
-
Purification Losses: Significant loss of product can occur during workup and purification steps (e.g., extraction, crystallization).
Troubleshooting Guide: Side Reactions and Impurities
Issue 1: Presence of 1-(2,6-dichlorophenyl)-2-indolinone (Diclofenac Impurity A)
-
Cause: This impurity is formed by the intramolecular cyclization of Diclofenac, often promoted by heat. In some synthetic routes, it is a key intermediate.[6][7]
-
Troubleshooting:
-
Control Temperature: Avoid excessive temperatures during the final steps of the synthesis and during storage.
-
pH Control: The formation of this impurity can be pH-dependent. Ensure the pH of the reaction mixture is controlled, especially during workup.
-
Purification: This impurity can be separated from Diclofenac by recrystallization or chromatography.
-
Issue 2: Residual Starting Materials or Intermediates
-
Cause: Incomplete reaction is the primary cause.
-
Troubleshooting:
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the starting materials are consumed.
-
Reaction Time and Temperature: Consider increasing the reaction time or temperature, but be mindful of promoting side reactions.
-
Catalyst/Reagent Stoichiometry: Ensure the correct stoichiometry of all reactants and the quality of the catalyst.
-
Issue 3: Formation of Diclofenac Esters
-
Cause: Use of alcoholic solvents (methanol, ethanol, etc.) during synthesis or workup can lead to esterification of the carboxylic acid group of Diclofenac, especially under acidic conditions.
-
Troubleshooting:
-
Solvent Selection: If possible, use non-alcoholic solvents.
-
Complete Solvent Removal: Ensure all residual alcoholic solvents are removed during the drying process.
-
Hydrolysis: If ester formation is significant, it may be possible to hydrolyze the ester back to the carboxylic acid, though this adds an extra step and may affect overall yield.
-
Data Presentation
Table 1: Common Impurities in Diclofenac Synthesis
| Impurity Name | Chemical Structure | Common Source |
| 1-(2,6-dichlorophenyl)-2-indolinone (Impurity A) | C14H9Cl2NO | Intramolecular cyclization of Diclofenac |
| N-phenyl-2,6-dichloroaniline | C12H9Cl2N | Incomplete reaction intermediate[1] |
| Diclofenac Dimer | C28H20Cl4N2O4 | Dimerization side reaction[2] |
| N-Nitroso Diclofenac | C14H10Cl2N2O3 | Reaction with nitrosating agents[3][] |
| Diclofenac Ethyl Ester | C16H15Cl2NO2 | Reaction with ethanol[2] |
Experimental Protocols
Protocol: HPLC Method for Diclofenac and Impurity Analysis
This is a general HPLC method that can be adapted for the analysis of Diclofenac and its impurities.[1][8]
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh about 10 mg of the Diclofenac sample.
-
Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Diagram 1: Simplified Synthesis of Diclofenac and Formation of Impurity A
References
- 1. brieflands.com [brieflands.com]
- 2. omchemlabs.in [omchemlabs.in]
- 3. jptcp.com [jptcp.com]
- 5. Diclofenac Impurities | SynZeal [synzeal.com]
- 6. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Validation of a HPLC method for the determination of diclofenac diethylamine and three of its impurities in a gel pharmaceutic form: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Purification of 4-Amino-3,5-dichlorobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dichlorobenzenesulfonamide. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Q1: My recrystallized product is colored (yellow to brown). How can I obtain a colorless or pale-yellow product?
A1: The presence of color indicates impurities, which are common in amino-containing aromatic compounds due to oxidation or residual starting materials.
-
Cause: Colored impurities are often oxidized species of the aniline moiety or other aromatic contaminants.
-
Suggested Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.
-
Protocol: After dissolving your crude product in the minimum amount of hot solvent, add activated charcoal (typically 1-2% w/w of your compound). Stir the hot mixture for 5-10 minutes. Perform a hot filtration to remove the charcoal and any other insoluble impurities. Proceed with cooling the filtrate to induce crystallization.
-
-
Caution: Using an excessive amount of activated charcoal can lead to a loss of your desired product due to adsorption.
Q2: I am experiencing low recovery of my product after recrystallization. What are the likely causes and how can I improve the yield?
A2: Low recovery is a frequent issue in recrystallization and can be attributed to several factors.
-
Cause 1: Using too much solvent. This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. To recover product from a dilute filtrate, you can evaporate some of the solvent to the point of saturation and cool the solution again.
-
-
Cause 2: The compound is too soluble in the cold solvent.
-
Solution: Ensure the crystallization mixture is thoroughly cooled, preferably in an ice bath, for a sufficient amount of time before filtration. When washing the collected crystals, use a minimal amount of ice-cold solvent.
-
-
Cause 3: Premature crystallization during hot filtration.
-
Solution: Preheat your filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution containing your dissolved compound. This prevents the solution from cooling and crystallizing in the funnel, which would result in product loss.
-
Q3: No crystals are forming after cooling the solution. What should I do?
A3: Failure to crystallize is typically due to either the solution being too dilute or nucleation being inhibited.
-
Solution 1: Induce Crystallization. Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Add Seed Crystals. If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Solution 3: Reduce Solvent Volume. Your solution may be undersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solution 4: Add an Anti-solvent. If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.
Q4: The product "oils out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point in that solvent system, or if there are significant impurities depressing the melting point.
-
Solution 1: Adjust the Solvent System. Re-heat the solution to dissolve the oil, then add more of the primary solvent to decrease the saturation level. Allow the solution to cool much more slowly.
-
Solution 2: Use a Lower-Boiling Point Solvent. A solvent with a lower boiling point may prevent the solution from staying hot enough to melt the product as it comes out of solution.
-
Solution 3: Change the Solvent System. Consider using a different solvent or a solvent/anti-solvent pair.
Impurity Issues
Q5: My purified product still shows the presence of starting materials (e.g., 3,5-dichloroaniline) by TLC or HPLC. How can I remove them?
A5: The removal of starting materials depends on their chemical properties relative to your product.
-
For Basic Impurities (e.g., 3,5-dichloroaniline): An acid wash can be effective. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine impurity will be protonated and move into the aqueous layer, while your sulfonamide product, being less basic, should remain in the organic layer. Neutralize any residual acid with a brine wash before drying and evaporating the solvent.
-
For Similar Polarity Impurities: If the impurities have similar polarity to the product, recrystallization may not be sufficient. In this case, column chromatography is the recommended purification method. A silica gel column with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is a good starting point. The optimal solvent system should be determined by TLC analysis first.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: While specific impurity profiles depend on the synthetic route, common impurities can include:
-
Unreacted Starting Materials: Such as 3,5-dichloroaniline.
-
Isomeric Products: Depending on the synthetic strategy, other isomers of dichlorinated aminobenzenesulfonamide could be formed.
-
Over-chlorinated or Under-chlorinated Species: If chlorination is part of the synthesis, related compounds with one or three chlorine atoms may be present.
-
Oxidation Products: The amino group is susceptible to oxidation, leading to colored byproducts.
Q2: What solvents are recommended for the recrystallization of this compound?
A2: this compound is a polar molecule and is soluble in polar solvents.[1] Methanol has been used as a solvent for this compound.[2] For similar compounds, successful recrystallizations have been achieved using:
-
Single Solvents: Ethanol or isopropanol.
-
Solvent/Anti-solvent Systems:
A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
Q3: How can I monitor the purity of my compound during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring purity.
-
Procedure: Dissolve a small amount of your crude and purified material in a suitable solvent (e.g., ethyl acetate or methanol). Spot the solutions on a silica gel TLC plate and develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Visualize the spots under UV light. A pure compound should ideally show a single spot.
-
HPLC: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 or C8 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a common setup for such compounds.[5][6]
Quantitative Data
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Observations |
| Hexane | < 1 | < 1 | Insoluble; good candidate for an anti-solvent. |
| Ethyl Acetate | ~5 | ~50 | Good solubility difference; suitable for recrystallization. |
| Acetone | ~15 | > 200 | May be too soluble; risk of oiling out. |
| Ethanol | ~2 | ~30 | Good solubility difference; a strong candidate for recrystallization. |
| Tetrahydrofuran | ~20 | > 200 | Likely too soluble for cooling crystallization. |
| Water | < 1 | < 1 | Insoluble. |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Protocol 2: General Recrystallization using a Solvent/Anti-solvent System (e.g., Dichloromethane/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of warm dichloromethane (the "good" solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in Protocol 1.
-
Induce Crystallization: While stirring the warm solution, slowly add hexane (the "anti-solvent") dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of dichloromethane until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of dichloromethane/hexane for washing.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common issues encountered during recrystallization.
References
- 1. CAS 22134-75-4: this compound [cymitquimica.com]
- 2. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Separation of 4-Amino-3,5-dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 4-Amino-3,5-dichlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Amino-3,5-dichlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
Based on studies of structurally similar sulfonamides and chlorinated aromatic compounds, the primary degradation pathways for this compound are expected to be hydrolysis, photodegradation, and biodegradation. These pathways can lead to the cleavage of the sulfonamide bond (S-N bond), dechlorination, hydroxylation of the aromatic ring, and eventual ring opening.
Q2: What are the likely initial degradation products?
The initial degradation products will likely result from the cleavage of the S-N bond, leading to the formation of 4-amino-3,5-dichlorobenzoic acid and sulfanilamide. Dechlorination may also occur, yielding mono-chlorinated or non-chlorinated aromatic rings.
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying the parent compound. For the identification and quantification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended due to its sensitivity and specificity.
Q4: How can I differentiate between biotic and abiotic degradation?
To distinguish between biodegradation and abiotic degradation (e.g., hydrolysis, photolysis), it is essential to run parallel experiments. A sterile control (autoclaved or filtered medium) under the same conditions will account for abiotic degradation, while a dark control will eliminate the influence of photolysis. The difference in degradation rates between the experimental and control groups will indicate the extent of biodegradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Problem | Possible Causes | Solutions |
| Poor peak shape or splitting in HPLC analysis | 1. Column overload.2. Inappropriate mobile phase pH.3. Column contamination or degradation.4. Sample solvent incompatible with the mobile phase. | 1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Wash the column with a strong solvent or replace it if necessary.4. Dissolve the sample in the mobile phase or a weaker solvent. |
| Low recovery of the parent compound or degradation products during sample extraction | 1. Inefficient extraction solvent.2. Adsorption of analytes to container walls.3. Degradation of analytes during the extraction process. | 1. Test different solvents or solvent mixtures to optimize extraction efficiency.2. Use silanized glassware to minimize adsorption.3. Perform extraction at a lower temperature and minimize exposure to light. |
| Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis | 1. Co-elution of matrix components with analytes.2. High salt concentration in the sample. | 1. Optimize the chromatographic separation to separate analytes from interfering matrix components.2. Use a solid-phase extraction (SPE) clean-up step to remove interfering substances.3. Dilute the sample to reduce the concentration of matrix components. |
| Inconsistent degradation rates between replicate experiments | 1. Variation in experimental conditions (temperature, pH, light intensity).2. Inconsistent microbial inoculum size or activity (for biodegradation studies). | 1. Ensure precise control and monitoring of all experimental parameters.2. Standardize the inoculum preparation and ensure a consistent initial cell density. |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Hydrolytic Degradation Study
-
Preparation of Solutions: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., methanol). Prepare buffer solutions at different pH values (e.g., 4, 7, and 9).
-
Experimental Setup: In amber glass vials, add the stock solution to the buffer solutions to achieve a final desired concentration.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C, 50°C) in the dark.
-
Sampling: At predetermined time intervals, withdraw aliquots from each vial.
-
Analysis: Immediately analyze the samples using HPLC-UV or LC-MS/MS to determine the concentration of the parent compound and identify any degradation products.
Protocol 2: Photodegradation Study
-
Preparation of Solutions: Prepare an aqueous solution of this compound in a photochemically transparent vessel (e.g., quartz).
-
Experimental Setup: Irradiate the solution with a light source simulating sunlight (e.g., a xenon lamp). Run a parallel experiment in the dark as a control.
-
Incubation: Maintain a constant temperature throughout the experiment.
-
Sampling: Collect samples at various time points.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS/MS.
Protocol 3: Biodegradation Study
-
Inoculum Preparation: Use a microbial consortium from a relevant environmental source (e.g., activated sludge, soil). Acclimatize the consortium to the compound if necessary.
-
Experimental Setup: In a sterile growth medium, add the microbial inoculum and the target compound. Set up a sterile control (without inoculum) to account for abiotic degradation.
-
Incubation: Incubate the cultures under controlled conditions (e.g., temperature, shaking speed).
-
Sampling: Periodically collect samples and filter them to remove microbial cells.
-
Analysis: Analyze the filtrate for the parent compound and degradation products using HPLC-UV or LC-MS/MS.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General experimental workflow for studying degradation.
Technical Support Center: Optimizing Solvent Conditions for 4-Amino-3,5-dichlorobenzenesulfonamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions for reactions involving 4-Amino-3,5-dichlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility characteristics of this compound?
This compound is a solid, organic compound that is generally soluble in polar organic solvents. Its sulfonamide group enhances its hydrophilicity, making it amenable to dissolution in solvents like alcohols (methanol, ethanol), and dimethylformamide (DMF). However, its solubility in water is limited.
Q2: What are the most common reaction types for this compound?
The primary reactive site of this compound is the amino group (-NH₂), which readily undergoes reactions such as:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylsulfonamides.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in various coupling reactions.
Q3: Why is my reaction with this compound showing low yield?
Low yields can stem from several factors:
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Poor Solubility: The compound or other reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction.
-
Solvent-Induced Side Reactions: The solvent may react with one of the reactants. For example, protic solvents like water or alcohols can hydrolyze reactive acyl chlorides.
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Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products.
-
Suboptimal pH: The acidity or basicity of the reaction medium can significantly influence the reactivity of the amino group.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
Symptoms:
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The starting material, this compound, remains largely unreacted.
-
Multiple unidentified byproducts are observed in TLC or LC-MS analysis.
-
The desired N-acylated product is obtained in a yield of less than 50%.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Solubility | Use a polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) to ensure all reactants are fully dissolved. |
| Hydrolysis of Acylating Agent | Ensure the use of anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the acyl chloride or anhydride. |
| Insufficient Basicity | Add a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents) to neutralize the acid byproduct (e.g., HCl) and enhance the nucleophilicity of the amino group. |
| Low Reaction Temperature | While the reaction is often started at 0 °C to control the initial exothermic reaction, allowing it to warm to room temperature or gentle heating may be necessary for completion. Monitor the reaction progress by TLC. |
Issue 2: Incomplete Schiff Base Formation (Condensation Reaction)
Symptoms:
-
Equilibrium is reached with significant amounts of both starting materials and the product.
-
Formation of a hemiaminal intermediate is observed, but it does not fully convert to the Schiff base.
-
Low isolated yield of the final imine product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unfavorable Equilibrium | Use a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene with a Dean-Stark apparatus) to drive the equilibrium towards the product. |
| Solvent Polarity | The choice of solvent can influence the stability of the intermediate versus the product. For the formation of the final Schiff base, polar protic solvents like ethanol or methanol are often effective. Apolar aprotic solvents may favor the hemiaminal intermediate. |
| Lack of Catalysis | Add a catalytic amount of a weak acid (e.g., a drop of glacial acetic acid) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group. |
Data Presentation
The following tables summarize typical solvent conditions for common reactions of this compound. Please note that optimal conditions may vary depending on the specific reactants and desired product.
Table 1: Solvent Conditions for N-Acylation of Sulfonamides
| Solvent | Base | Temperature (°C) | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | Triethylamine | 0 to RT | 85-95 | Anhydrous conditions are crucial.[1] |
| Tetrahydrofuran (THF) | Pyridine | 0 to RT | 80-90 | Good for reactants with moderate polarity.[1] |
| Acetonitrile (MeCN) | Triethylamine | RT | 80-90 | A more polar aprotic option.[1] |
| Pyridine | (Acts as base) | 0 to RT | 85-95 | Can also serve as the solvent. |
Table 2: Solvent Conditions for Schiff Base Formation with Anilines
| Solvent | Catalyst | Temperature (°C) | Typical Yield (%) | Notes |
| Ethanol | Acetic Acid (catalytic) | Reflux | 80-90 | Common choice, good solubility for reactants.[2] |
| Methanol | None | 50 | - | Used in the formation of a Schiff base-like intermediate.[3] |
| Toluene | p-Toluenesulfonic acid | Reflux | >90 | Allows for azeotropic removal of water. |
| Solvent-free | Clay catalyst | Varies | Good | An environmentally friendly option.[4] |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Schiff Base from this compound and Salicylaldehyde
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add salicylaldehyde (1.0 eq) to the solution.
-
Add a single drop of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool again.
-
Wash the collected solid with cold ethanol and dry to obtain the purified Schiff base.
Mandatory Visualization
Caption: Experimental workflows for N-acylation and Schiff base formation.
Caption: Troubleshooting logic for low reaction yields.
References
Technical Support Center: 4-Amino-3,5-dichlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dichlorobenzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities I might encounter in my sample of this compound?
A1: Common impurities in this compound typically arise from the synthetic process. These can be categorized as starting materials, intermediates, and by-products of side reactions. The most probable impurities include:
-
Unreacted Starting Materials: Aniline and incompletely chlorinated anilines.
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Isomeric Impurities: Positional isomers such as 2-Amino-3,5-dichlorobenzenesulfonamide or 4-Amino-2,6-dichlorobenzenesulfonamide.
-
Under-chlorinated Impurities: 4-Amino-3-chlorobenzenesulfonamide is a common impurity resulting from incomplete chlorination.
-
Over-chlorinated Impurities: Trace amounts of tri-chloroaniline derivatives may be present.
-
Related Synthesis By-products: By-products from the sulfonation process, such as diphenyldisulfone derivatives.
Q2: My HPLC analysis shows an unexpected peak eluting close to the main peak of this compound. What could this be?
A2: An unexpected peak eluting near the main product peak is often an isomer or a closely related substance. The most likely candidate is 4-Amino-3-chlorobenzenesulfonamide , which has a similar structure but lacks one chlorine atom. Its slightly different polarity would result in a close elution time on a reverse-phase HPLC column. To confirm the identity of this peak, we recommend using a reference standard of the suspected impurity or employing mass spectrometry (LC-MS) for definitive identification.
Q3: I am observing poor peak shape and tailing for the main component during HPLC analysis. What could be the cause and how can I fix it?
A3: Poor peak shape, particularly tailing, can be caused by several factors:
-
Secondary Interactions: The amino group in this compound can interact with residual silanol groups on the HPLC column packing material.
-
Troubleshooting: Try using a mobile phase with a slightly lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) to protonate the amino group and reduce these interactions. Using a column with end-capping or a base-deactivated stationary phase can also significantly improve peak shape.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Troubleshooting: Dilute your sample and re-inject.
-
-
Contamination: A contaminated guard column or analytical column can also affect peak shape.
-
Troubleshooting: Flush the column with a strong solvent or replace the guard column.
-
Q4: My experiment requires very high purity this compound. What purification methods are recommended?
A4: For achieving high purity, recrystallization is a common and effective method. The choice of solvent is critical. A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, or mixtures of ethanol and water.
Data Presentation: Common Impurities
The following table summarizes the potential impurities, their likely origin, and key identifiers.
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin |
| 4-Amino-3-chlorobenzenesulfonamide | C₆H₇ClN₂O₂S | 206.65 | Incomplete chlorination of the aniline precursor. |
| 2,6-dichloroaniline | C₆H₅Cl₂N | 162.02 | Unreacted intermediate from the chlorination step. |
| Aniline | C₆H₅N | 93.13 | Unreacted starting material. |
| 4,4'-Diamino-2,2',6,6'-tetrachlorodiphenyl sulfone | C₁₂H₈Cl₄N₂O₂S | 414.09 | By-product from a side reaction during sulfonation. |
Experimental Protocols: HPLC Method for Purity Analysis
This section provides a general High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its common impurities.
Objective: To determine the purity of a this compound sample and to identify and quantify potential impurities.
Materials and Reagents:
-
This compound sample
-
Reference standards for potential impurities (if available)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or Trifluoroacetic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peaks.
-
If available, inject reference standards of known impurities to confirm their retention times.
Data Analysis:
Calculate the percentage purity of the main peak and the percentage of each impurity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Mandatory Visualization
The following diagram illustrates the logical relationship between the synthetic pathway of this compound and the potential formation of common impurities.
Caption: Synthesis pathway and potential impurity formation.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3,5-Dichlorosulfanilamide
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dichlorosulfanilamide. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my 3,5-Dichlorosulfanilamide peak tailing in my reversed-phase HPLC analysis?
A: Peak tailing for 3,5-Dichlorosulfanilamide, a compound containing a basic amine functional group, is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2] The primary chemical cause is the interaction of the basic analyte with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing.[3][4]
At mobile phase pH levels above 3, these silanol groups can become ionized (deprotonated) to Si-O⁻.[2] This creates negatively charged sites that strongly interact with the positively charged (protonated) amine group of your analyte through an ion-exchange mechanism.[5][6] This secondary retention mechanism is stronger and has slower kinetics than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[6]
Caption: Interaction between a basic analyte and ionized silanol groups.
Q2: How can I systematically troubleshoot this peak tailing issue?
A: A systematic approach is crucial to efficiently identify and resolve the cause of peak tailing. The workflow below differentiates between chemical causes, which are specific to your analyte, and general instrumental or physical issues. Start by determining if only the 3,5-Dichlorosulfanilamide peak is tailing or if all peaks in the chromatogram are affected.
Caption: Systematic troubleshooting workflow for peak tailing.
Q3: What is the most effective initial step to eliminate tailing for this compound?
A: The most powerful and common strategy to reduce peak tailing for basic compounds like 3,5-Dichlorosulfanilamide is to adjust the mobile phase pH .[7][8] Lowering the pH to a value between 2.5 and 3.0 suppresses the ionization of the residual silanol groups, neutralizing them.[2][9] This minimizes the strong secondary ion-exchange interactions, leading to a more symmetrical peak shape.[2]
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | USP Tailing Factor (Tf)* | Peak Shape Observation |
|---|---|---|
| 7.0 | 2.4 | Severe Tailing |
| 4.5 | 1.7 | Moderate Tailing |
| 2.8 | 1.2 | Symmetrical / Good |
*Tailing factor values are illustrative. A value of 1.0 is perfectly symmetrical. Values ≤ 2.0 are often acceptable.[9][10]
Experimental Protocols
Protocol for Mobile Phase pH Adjustment:
-
Determine Analyte pKa: The pKa of the amine group in similar sulfonamides is typically in the range of 5-7. The goal is to set the mobile phase pH at least 2 units below this value.
-
Buffer Selection: Choose a buffer with a pKa close to your target pH. For a target pH of 2.5-3.0, phosphoric acid is an excellent choice, often used to adjust the pH of the aqueous portion of the mobile phase.[11]
-
Preparation:
-
Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
-
Add the buffer salt (e.g., sodium phosphate monobasic) to a concentration of 20-50 mM. A sufficient buffer concentration is needed to control the pH and mask some silanol interactions.[1][9]
-
Carefully add phosphoric acid dropwise while monitoring with a calibrated pH meter until the target pH (e.g., 2.8) is reached.
-
Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter before mixing with the organic modifier (e.g., acetonitrile or methanol).
-
-
Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Q4: Adjusting the pH helped, but there's still some tailing. What are my next options?
A: If pH optimization alone is insufficient, the next step is to address the remaining silanol interactions through column chemistry or mobile phase additives.
-
Evaluate Column Choice: Not all C18 columns are the same. Older "Type A" silica columns have more active, acidic silanols. Using a modern, high-purity "Type B" silica column that is fully end-capped is highly recommended.[12][13] End-capping chemically blocks many of the residual silanol groups, making them unavailable for secondary interactions.[4][13] Columns with polar-embedded groups also offer improved peak shape for basic compounds.[4]
-
Use Mobile Phase Additives: A "sacrificial base" like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 0.1% v/v).[9][14] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding your analyte from them.[9]
Data Presentation: Comparison of Tailing Reduction Strategies
| Method Condition | USP Tailing Factor (Tf)* | Peak Shape Observation |
|---|---|---|
| Standard C18 Column (pH 4.5) | 1.7 | Moderate Tailing |
| End-Capped C18 Column (pH 4.5) | 1.3 | Minor Tailing |
| Standard C18 Column + 0.1% TEA (pH 4.5) | 1.2 | Symmetrical / Good |
*Tailing factor values are illustrative and assume a moderately challenging pH.
Experimental Protocols
Protocol for Using Mobile Phase Additives (Triethylamine):
-
Preparation: Add triethylamine (TEA) to the aqueous portion of your mobile phase before pH adjustment. A typical starting concentration is 0.1% (v/v), which is 1 mL of TEA per 1 L of aqueous solution.
-
pH Adjustment: After adding TEA, adjust the pH to your desired setpoint (e.g., 2.8 or higher if needed) using an acid like phosphoric acid.
-
Mixing and Filtering: Mix the pH-adjusted aqueous phase with your organic modifier. Filter the final mobile phase if necessary.
-
Column Dedication: It is good practice to dedicate a column for use with amine additives, as they can be difficult to wash out completely and may alter the column's selectivity for future analyses.
Q5: What if all the peaks in my chromatogram are tailing, not just the 3,5-Dichlorosulfanilamide?
A: If all peaks exhibit tailing, the issue is likely physical or instrumental rather than a specific chemical interaction.[15]
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase.[1][14] This is a common cause of peak distortion that appears as tailing.
-
Column Degradation: The column's packed bed may be compromised. This can be caused by a void at the column inlet, channels in the packing, or a partially blocked inlet frit from unfiltered samples or mobile phase precipitation.[1][2] Using a guard column can help protect the analytical column.[15]
-
Extra-Column Dead Volume: Excessive volume in the system between the injector and the detector can cause peak broadening and tailing.[14] This is often due to using tubing with an unnecessarily large internal diameter or excessive length.[4][16]
Experimental Protocols
Protocol for Diagnosing Column Overload:
-
Sample Dilution: Prepare a 10-fold and 100-fold dilution of your sample.
-
Injection: Inject the original sample and then each dilution using the same injection volume.
-
Analysis: Compare the peak shapes. If the tailing factor improves significantly (e.g., from 1.8 to 1.2) with the diluted samples, column overload is the likely cause.[14]
-
Remedy: To resolve this, either dilute your sample to be within the column's linear range or reduce the injection volume.[10]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromtech.com [chromtech.com]
- 5. chromanik.co.jp [chromanik.co.jp]
- 6. lctsbible.com [lctsbible.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting poor solubility of 4-Amino-3,5-dichlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dichlorobenzenesulfonamide. The following information is designed to address common challenges, particularly concerning the compound's poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
The poor aqueous solubility of this compound is attributed to several physicochemical properties inherent to its structure and that of sulfonamides in general. The crystalline structure of the compound is stabilized by strong intermolecular hydrogen bonds, which require significant energy to overcome for dissolution to occur.[1] Additionally, the presence of both a weakly acidic sulfonamide group and a weakly basic amino group means its ionization state, and therefore its solubility, is highly dependent on the pH of the aqueous environment.[1] In its unionized form, the molecule is more hydrophobic and consequently less soluble.
Q2: My this compound is not dissolving in my aqueous buffer. What initial steps can I take?
When encountering solubility issues with this compound in an aqueous buffer, consider the following initial troubleshooting steps:
-
pH Adjustment: The ionization, and thus the aqueous solubility, of this compound is pH-dependent. Adjusting the pH of your buffer can significantly increase solubility by favoring the formation of a more soluble ionized species.[1]
-
Use of a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a high-concentration stock.[1] This stock can then be diluted into the aqueous assay buffer.
-
Temperature Control: Ensure that both your compound solution and the aqueous buffer are at the same temperature before mixing. Some compounds exhibit increased solubility at slightly elevated temperatures.
-
Buffer Composition Review: Certain salts or other components in your buffer might promote precipitation. If possible, try simplifying the buffer composition or using an alternative buffer system.
Q3: How can I determine the optimal pH for dissolving this compound?
Once you have the predicted pKa values, you can create a pH-solubility profile. Generally, for a compound with a basic amino group and an acidic sulfonamide group, solubility will be higher at pH values below the pKa of the amino group (where it is protonated) and above the pKa of the sulfonamide group (where it is deprotonated). The lowest solubility is typically observed around the isoelectric point (pI), where the net charge of the molecule is zero.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| pKa (Amino group) | ~ 2-3 | The electron-withdrawing effects of the chloro and sulfonyl groups are expected to decrease the basicity of the amino group compared to aniline (pKa ~4.6). |
| pKa (Sulfonamide group) | ~ 8-9 | The acidity of the sulfonamide proton is influenced by the substituents on the aromatic ring. |
| LogP | ~ 1.5 - 2.5 | Indicates moderate lipophilicity. |
Note: These values are estimates based on the chemical structure and published data for similar compounds. Experimental determination is recommended for accurate values.
Troubleshooting Guides
Issue 1: Precipitation of the compound after diluting a DMSO stock solution into an aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its kinetic solubility.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation after dilution.
Issue 2: The compound appears to be insoluble in common organic solvents.
While this compound is expected to be soluble in polar organic solvents, high concentrations may still be problematic.
Solubility in Common Organic Solvents (Qualitative)
| Solvent | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Acetone | Sparingly Soluble |
| Acetonitrile | Sparingly Soluble |
| Dichloromethane (DCM) | Poorly Soluble |
| Water | Poorly Soluble |
Note: "Sparingly Soluble" indicates that while some dissolution may occur, achieving high concentrations is unlikely. Gentle heating and sonication may improve solubility.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility as a Function of pH
This protocol outlines a general method to determine the equilibrium solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
Conical tubes
-
Shaker or agitator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of buffers at various pH values (e.g., 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of this compound to a known volume of each buffer in separate conical tubes.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry).
-
Plot the solubility as a function of pH.
Experimental Workflow
Caption: Workflow for determining pH-dependent solubility.
Protocol 2: Preparation of a Stock Solution Using a Co-solvent
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If necessary, sonicate the solution for short intervals or gently warm it (e.g., to 37°C) to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Signaling Pathway Analogy: The Path to Solubilization
The process of solubilizing a poorly soluble compound can be thought of as a signaling pathway, where each step influences the final outcome.
Caption: Conceptual pathway for achieving compound solubilization.
References
Technical Support Center: Preventing Byproduct Formation in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in sulfonamide synthesis?
A1: The two most prevalent byproducts encountered during the synthesis of sulfonamides from sulfonyl chlorides and primary amines are:
-
Di-sulfonated amine: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride, resulting in the formation of R-N(SO₂R')₂.[1]
-
Sulfonic acid: This is formed from the hydrolysis of the sulfonyl chloride starting material in the presence of water.[2][3]
Q2: What causes the formation of the di-sulfonated byproduct?
A2: Di-sulfonylation happens in a two-step sequence. First, the primary amine forms the desired mono-sulfonamide. The resulting sulfonamide has an acidic N-H proton. If a base is present, this proton can be removed, creating a sulfonamide anion. This anion is nucleophilic and can attack a second molecule of sulfonyl chloride, leading to the di-sulfonylated byproduct.[1]
Q3: How can I prevent the hydrolysis of my sulfonyl chloride?
A3: Sulfonyl chlorides are highly sensitive to moisture. To prevent hydrolysis into the unreactive sulfonic acid, it is crucial to:
-
Use anhydrous (dry) solvents.[2]
-
Ensure all glassware is thoroughly oven-dried before use.[4]
-
Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[2]
-
Use a fresh bottle of sulfonyl chloride or purify it before use if it has been stored for a long time.[5]
Q4: Which reaction conditions are most important to control to avoid di-sulfonylation?
A4: The key reaction parameters to control for preventing di-sulfonylation are:
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride.[1]
-
Temperature: Lower temperatures generally favor the formation of the mono-sulfonamide.[3]
-
Rate of addition: Slow, dropwise addition of the sulfonyl chloride is recommended.[2]
-
Choice and amount of base: The base neutralizes the HCl byproduct, but an excessively strong or large amount of base can promote the deprotonation of the mono-sulfonamide, leading to di-sulfonylation.[4]
Troubleshooting Guides
Issue 1: Formation of a Significant Amount of Di-sulfonylated Byproduct
Symptoms:
-
TLC or LC-MS analysis shows a significant peak corresponding to the mass of the di-sulfonylated product.
-
The isolated yield of the desired mono-sulfonamide is lower than expected, even with complete consumption of the starting amine.
Troubleshooting Steps:
-
Adjust Stoichiometry:
-
Action: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of amine). This ensures that the sulfonyl chloride is more likely to react with the more nucleophilic primary amine rather than the less reactive sulfonamide anion.
-
-
Control Reagent Addition:
-
Action: Add the sulfonyl chloride solution dropwise to the amine solution over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the sulfonyl chloride in the reaction mixture, favoring the initial reaction with the primary amine.[2]
-
-
Lower the Reaction Temperature:
-
Action: Perform the addition of the sulfonyl chloride at a reduced temperature, typically 0 °C using an ice bath. For particularly reactive substrates, the temperature can be lowered further to -20 °C or even -78 °C.[1]
-
-
Optimize the Base:
-
Action: Use a non-nucleophilic base like triethylamine or pyridine. Use only a slight excess of the base (1.1 to 1.5 equivalents) to neutralize the generated HCl without excessively promoting the deprotonation of the mono-sulfonamide.[3]
-
Issue 2: Presence of a Polar Byproduct (Sulfonic Acid)
Symptoms:
-
A polar spot is observed on the TLC plate that does not correspond to the starting materials or the desired product.
-
During aqueous workup, a significant amount of material remains in the aqueous layer.
-
The yield of the sulfonamide is low, and unreacted amine may still be present.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Action: Use solvents from a freshly opened bottle or that have been properly dried. Ensure all glassware is oven-dried and cooled under a stream of inert gas.[4]
-
-
Use an Inert Atmosphere:
-
Action: Set up the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[2]
-
-
Check Reagent Quality:
-
Action: If the sulfonyl chloride has been stored for a long time, consider purifying it by recrystallization or distillation, or use a new bottle.
-
Quantitative Data Summary
While specific quantitative data on byproduct formation is highly dependent on the specific substrates used, the following table summarizes the expected trends based on reaction parameter adjustments.
| Parameter | Adjustment | Expected Impact on Di-sulfonylation | Expected Impact on Sulfonyl Chloride Hydrolysis |
| Amine:Sulfonyl Chloride Ratio | Increase excess of amine | Decrease | No significant impact |
| Reaction Temperature | Decrease | Decrease | Decrease |
| Rate of Sulfonyl Chloride Addition | Slower addition | Decrease | No significant impact |
| Base Strength | Weaker base | Decrease | No significant impact |
| Amount of Base | Decrease to slight excess | Decrease | No significant impact |
| Presence of Water | Decrease (anhydrous conditions) | No significant impact | Decrease |
Experimental Protocols
Protocol for Minimizing Di-sulfonylation of a Primary Amine
This protocol provides a general starting point for the synthesis of a mono-sulfonamide while minimizing the di-sulfonylated byproduct.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 mmol).
-
Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, to a concentration of approximately 0.1 M).
-
Add a non-nucleophilic base, such as triethylamine (1.2 mmol, 1.2 equivalents).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
-
Cooling:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate, dry flask, dissolve the sulfonyl chloride (1.0 mmol, 1.0 equivalent) in a small amount of the same anhydrous solvent.
-
Using a syringe pump or dropping funnel, add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting amine is consumed, proceed with the workup to prevent further reaction.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl) to remove the excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
References
Technical Support Center: Enhancing the Stability of 4-Amino-3,5-dichlorobenzenesulfonamide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Amino-3,5-dichlorobenzenesulfonamide solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The aromatic amine and sulfonamide functional groups are susceptible to degradation under certain conditions.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the chemical structure, the likely degradation pathways include:
-
Hydrolysis: The sulfonamide bond can undergo hydrolysis, especially under strongly acidic or basic conditions, to yield 4-amino-3,5-dichlorobenzoic acid and ammonia or the corresponding amine.
-
Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as nitroso and nitro derivatives.[1][2] This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.
-
Photodegradation: Aromatic compounds, particularly those with amino groups, can be sensitive to light, especially UV radiation.[3] Exposure to light can lead to complex degradation pathways, including oxidation and polymerization.
Q3: What is the optimal pH range for maintaining the stability of this compound solutions?
A3: While specific data for this compound is limited, sulfonamides generally exhibit maximal stability in the pH range of 4-5.[4] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the sulfonamide bond. It is recommended to buffer solutions within a weakly acidic to neutral pH range and to experimentally determine the optimal pH for your specific application.
Q4: How should stock solutions of this compound be prepared and stored?
A4: For optimal stability, stock solutions should be prepared in a suitable, high-purity solvent (e.g., DMSO, ethanol, or a buffered aqueous solution). It is advisable to prepare concentrated stock solutions and store them at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.
Q5: Are there any excipients that can be used to enhance the stability of the solutions?
A5: Yes, certain excipients can improve stability. Antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be added to mitigate oxidative degradation of the aromatic amine.[5][6][7] The choice and concentration of the antioxidant should be optimized for the specific formulation. Additionally, using well-buffered solutions will help maintain a stable pH.[8][9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound solutions.
| Problem/Observation | Potential Cause | Recommended Solution |
| Solution develops a yellow or brown discoloration over time. | Oxidation of the aromatic amino group. | - Prepare fresh solutions before use.- Store solutions protected from light and at low temperatures.- Degas solvents to remove dissolved oxygen.- Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the solution.[5][6] |
| Precipitation is observed in the solution upon storage or after dilution in an aqueous buffer. | The concentration of the compound exceeds its solubility at the storage temperature or in the final buffer. The pH of the aqueous buffer may be unfavorable for solubility. | - Store the solution at a higher temperature if stability allows, or prepare a more dilute stock solution.- Before dilution, ensure the aqueous buffer is at room temperature or slightly warmed.- Adjust the pH of the aqueous buffer to a range where the compound is more soluble. The amino group suggests that solubility may be pH-dependent.[11][12] |
| Loss of potency or inconsistent results in biological assays. | Degradation of the compound due to hydrolysis, oxidation, or photodecomposition. | - Conduct a forced degradation study (see Experimental Protocols) to identify the primary degradation pathway.- Based on the degradation pathway, implement stabilization strategies (e.g., pH control, light protection, use of antioxidants).- Always use freshly prepared dilutions for experiments. |
| Appearance of new peaks in HPLC analysis of the solution over time. | Chemical degradation of this compound. | - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Implement a stability-indicating HPLC method to monitor the purity of the solution.- Adjust storage and handling conditions (pH, light, temperature) to minimize the formation of these new peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the degradation pathways and to develop a stability-indicating analytical method.[13][14][15][16]
1.1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
1.2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a stability chamber at 60°C for 24 hours.
-
Also, place a solution of the compound in a suitable solvent in the stability chamber.
-
At specified time points, dissolve the solid or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostability chamber to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18][19]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC.
-
1.3. Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. A diode array detector can be used to check for peak purity.
Visualizations
Caption: Factors influencing the stability and degradation of the compound.
Caption: Workflow for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. colorcon.com [colorcon.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sgs.com [sgs.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of 3,5-Dichlorosulfanilamide and Sulfamethoxazole Antimicrobial Activity
Introduction to Sulfonamide Antibiotics
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1] Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides inhibit bacterial growth and replication.
Sulfamethoxazole: A Widely Characterized Antimicrobial Agent
Sulfamethoxazole is a widely used sulfonamide antibiotic, often in combination with trimethoprim, which inhibits a subsequent step in the folic acid synthesis pathway. This combination results in a synergistic bactericidal effect. The antimicrobial activity of sulfamethoxazole has been extensively studied against a variety of Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity of Sulfamethoxazole
The antimicrobial efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values for sulfamethoxazole (often in combination with trimethoprim) against common bacterial pathogens.
| Bacterial Species | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Trimethoprim/Sulfamethoxazole | ≤0.5/9.5 - >4/76 | Not Reported | Not Reported |
| Staphylococcus aureus | Trimethoprim/Sulfamethoxazole | ≤0.5/9.5 - >4/76 | Not Reported | Not Reported |
| Klebsiella pneumoniae | Trimethoprim/Sulfamethoxazole | Not Reported | Not Reported | Not Reported |
| Pseudomonas aeruginosa | Trimethoprim/Sulfamethoxazole | Not Tested (Intrinsic Resistance) | Not Applicable | Not Applicable |
| Salmonella enterica | Trimethoprim/Sulfamethoxazole | >4/76 (for resistant strains) | Not Reported | Not Reported |
| Burkholderia pseudomallei | Trimethoprim/Sulfamethoxazole | Not Reported | 1/19 | 2/38 |
| Mycobacterium abscessus | Trimethoprim/Sulfamethoxazole | 0.25/4.75 - 8/152 | Not Reported | Not Reported |
Note: MIC values can vary significantly depending on the specific strain, testing methodology, and geographical location. The data presented is a compilation from various sources for illustrative purposes.[2][3][4][5] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. For some entries, specific MIC₅₀/₉₀ values were not available in the cited literature.
3,5-Dichlorosulfanilamide: An Uncharacterized Derivative
Despite being a halogenated derivative of the parent sulfanilamide molecule, a thorough search of scientific databases and patent literature did not yield any specific studies reporting the antimicrobial activity, particularly MIC values, of 3,5-Dichlorosulfanilamide. While it is plausible that this compound exhibits antimicrobial properties through the same mechanism as other sulfonamides, the lack of experimental data makes a direct comparison with sulfamethoxazole impossible. The presence of chlorine atoms on the benzene ring could potentially influence its activity, solubility, and pharmacokinetic properties, but without empirical evidence, any such effects remain speculative.
Mechanism of Action: The Folic Acid Synthesis Pathway
The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The broth microdilution method is a commonly used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Caption: A generalized workflow for the broth microdilution method to determine MIC.
Detailed Steps of the Broth Microdilution Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared in a suitable solvent. From this stock, a series of twofold dilutions are made in a cation-adjusted Mueller-Hinton Broth (or other appropriate broth) within the wells of a 96-well microtiter plate.[6]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[6]
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-24 hours under aerobic conditions.[6]
-
MIC Determination: After incubation, the plates are visually examined for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[6]
Conclusion
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The efficient synthesis of these compounds is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of various synthetic methodologies for sulfonamides, supported by experimental data, to aid researchers in selecting the most appropriate route for their specific needs.
Comparative Analysis of Synthesis Efficiency
The efficiency of a synthetic route can be evaluated based on several key metrics, including reaction yield, purity of the final product, reaction time, and overall cost-effectiveness. The following table summarizes a comparison of common methods for sulfonamide synthesis based on these parameters.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Classical Synthesis | Sulfonyl chloride, Amine (primary or secondary) | Organic or inorganic base (e.g., pyridine, TEA, Na2CO3) | 63 - 100+[1][2] | 6 - 18 hours[3] | Well-established, high yields for simple amines, readily available starting materials.[4][5] | Requires pre-synthesis of sulfonyl chlorides, which can be harsh and moisture-sensitive.[6] |
| Oxidative Coupling from Thiols | Thiol, Amine | Oxidizing agents (e.g., I2/tBuOOH, I2O5, β-MnO2) | 40 - 90[7] | Varies | One-step synthesis, avoids sulfonyl chlorides, good functional group tolerance.[7] | Yields can be variable depending on the substrate and oxidant.[7] |
| From Sulfinate Salts | Sulfinate salt, Electrophilic nitrogen source | MSH, HOSA | Good to Excellent | Varies | Alternative to sulfonyl chlorides.[6] | Limited availability of sulfinate salts, some reagents can be explosive.[6] |
| Using SO2 Surrogates (e.g., DABSO) | Arylboronic acid/halide, Amine, DABSO | Metal catalyst (e.g., Cu) | Good[4] | Varies | Utilizes a stable and safe SO2 source, good for complex molecules.[4][6] | May require a metal catalyst, and the reaction mechanism is not always fully understood.[4] |
| Electrochemical Synthesis | Thiol, Amine | Electric current | Good[6] | Varies | "Green" method, avoids hazardous reagents.[6] | Requires specialized equipment, not yet widely adopted.[6] |
| Microwave-Assisted Synthesis | Sulfonyl chloride, Amine | Base | High[1] | Minutes[3] | Rapid synthesis, environmentally friendly.[3] | May require specialized microwave reactors. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for two common methods of sulfonamide synthesis.
Protocol 1: Classical Synthesis from Sulfonyl Chloride[3]
This protocol describes the reaction of an amine with a sulfonyl chloride in the presence of a base.
Materials:
-
Primary or Secondary Amine (1.1 eq)
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and slowly add pyridine.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Protocol 2: Oxidative Coupling of Thiols and Amines[7]
This protocol outlines a metal-free, one-pot synthesis of sulfonamides from thiols and amines.
Materials:
-
Thiol (1.0 eq)
-
Amine (1.2 eq)
-
Iodine (I₂) (0.2 eq)
-
tert-Butyl hydroperoxide (tBuOOH) (3.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
Reaction Setup: To a solution of the thiol and amine in acetonitrile, add iodine and tert-butyl hydroperoxide.
-
Reaction: Stir the mixture at a specified temperature (e.g., reflux) for a designated time, monitoring the reaction by TLC.
-
Workup: After completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired sulfonamide.
Visualizing Synthesis and Action
Graphical representations of reaction workflows and biological pathways can provide a clearer understanding of the processes involved.
Caption: Classical Sulfonamide Synthesis Workflow.
Caption: Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis.[5]
References
- 1. cbijournal.com [cbijournal.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
A Comparative Guide to the Validation of an HPLC Method for 4-Amino-3,5-dichlorobenzenesulfonamide Quantification
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of a typical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-3,5-dichlorobenzenesulfonamide against other analytical techniques. The information presented is based on established validation principles and performance data from analogous compounds.[1][2]
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the intended purpose of the assay, the nature of the sample, and the required sensitivity and selectivity. While HPLC is a widely used technique for the quantification of pharmaceutical compounds, other methods may offer advantages in specific contexts.[3]
Table 1: Comparison of Quantitative Analytical Methods for Sulfonamide Analysis
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | < 0.1 ng/mL | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL | < 0.5 ng/mL | 5 - 20 µg/mL |
| Robustness | High[1] | Moderate | Moderate |
| Specificity | Good to Excellent | Excellent | Low to Moderate |
Note: The data presented for HPLC-UV is based on a validated method for the closely related compound 4-amino benzene sulphonamide.[1][2][4] Performance characteristics for LC-MS/MS and UV-Vis Spectrophotometry are typical for sulfonamide compounds.
Experimental Protocols
A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method validation for this compound is provided below. This protocol is adapted from a validated method for a structurally similar sulfonamide.[1][2][4]
HPLC Method Parameters
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent[1]
-
Mobile Phase A: 0.02 M Dipotassium hydrogen phosphate buffer[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection Wavelength: 265 nm[1]
-
Injection Volume: 5 µL[1]
Preparation of Solutions
-
Diluent: HPLC grade water.[1]
-
Standard Stock Solution (500 µg/mL): Accurately weigh and transfer approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve, and make up to the mark with diluent.[1]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.[1]
Validation Parameters
-
Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples. Assess peak purity using a Photo Diode Array (PDA) detector. The analyte peak should be free of interference from other components at its retention time.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD): Determined based on the signal-to-noise ratio (S/N), typically 3:1.
-
Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 10:1, with acceptable precision and accuracy.
-
Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.
Mandatory Visualization
Caption: Workflow for HPLC Method Validation.
References
Biological efficacy of 4-Amino-3,5-dichlorobenzenesulfonamide derivatives compared to parent compound
A comprehensive analysis of the enhanced biological activities of derivatized 4-Amino-3,5-dichlorobenzenesulfonamide compared to its parent structure, with a focus on carbonic anhydrase inhibition and antimicrobial effects.
This guide provides a comparative overview of the biological efficacy of various derivatives of this compound against its parent compound. The primary focus is on the inhibition of carbonic anhydrase, a key enzyme implicated in various physiological and pathological processes, and on the antimicrobial properties of these compounds. The data presented is intended for researchers, scientists, and drug development professionals.
I. Overview of this compound
This compound is a sulfonamide compound that has been recognized for its biological activities, primarily as an inhibitor of carbonic anhydrase.[1] The structural modifications of this parent compound have led to the development of derivatives with potentially enhanced potency and selectivity for various biological targets. This guide explores the structure-activity relationships (SAR) of these derivatives, providing insights into the chemical modifications that lead to improved biological performance.
II. Comparative Analysis of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthetic reactions.[2][4] Dysregulation of CA activity is associated with several diseases, making them an important therapeutic target.[3] Sulfonamides are a well-established class of CA inhibitors.[1]
Table 1: Inhibitory Activity (Ki, nM) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | Derivative Class | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |
| Acetazolamide (Standard) | Heterocyclic Sulfonamide | 250 | 12 | 25 | 5.7 | [5] |
| Homosulfanilamide | Aminomethylbenzenesulfonamide | 105 | 45 | 4.8 | 6.3 | [5] |
| 4-Carboxy-benzenesulfonamide | Carboxybenzenesulfonamide | 980 | 109 | 93 | 4.5 | [5] |
| Derivative 1 | Hydrazonobenzenesulfonamide | 18.5 | 9.8 | 6.1 | 7.5 | [5] |
| Derivative 2 | Hydrazonobenzenesulfonamide | 45.5 | 11.2 | 8.9 | 10.4 | [5] |
Note: This table presents data for various benzenesulfonamide derivatives to illustrate the impact of structural modifications and is not a direct comparison of derivatives of this compound.
The data indicates that modifications to the core benzenesulfonamide structure can lead to highly potent and selective inhibitors of different CA isoforms. For instance, the introduction of a hydrazono moiety (Derivatives 1 and 2) can result in potent inhibition of multiple isoforms.
Signaling Pathway: Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the enzyme.[1] This interaction prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.[1]
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
III. Comparative Analysis of Antimicrobial Activity
Sulfonamide-based compounds have a long history as antimicrobial agents. Their mechanism of action in bacteria involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis. As folic acid is a vital precursor for the synthesis of nucleic acids, its inhibition leads to a bacteriostatic effect.
While specific comparative data for this compound and its derivatives is limited, studies on other sulfonamide derivatives have demonstrated that structural modifications can significantly enhance their antimicrobial potency.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Sulfonamide Derivatives against Bacterial Strains
| Compound | Derivative Class | Staphylococcus aureus | Escherichia coli | Reference |
| Sulfamethoxazole (Standard) | Clinical Sulfonamide | 256 | 64 | [6] |
| Derivative A | Novel Sulfonamide | 150 | 50 | [6] |
| Derivative B | Novel Sulfonamide | >300 | 100 | [6] |
| Derivative C | Novel Sulfonamide | >300 | 150 | [6] |
Note: This table presents data for various sulfonamide derivatives to illustrate the impact of structural modifications and is not a direct comparison of derivatives of this compound.
The data suggests that novel sulfonamide derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of established clinical agents.
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Caption: Workflow for MIC Determination via Broth Microdilution.
IV. Experimental Protocols
A. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This method measures the enzyme-catalyzed hydration of CO₂.[2]
-
Reagents and Buffers:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Inhibitor stock solutions (dissolved in DMSO).
-
Buffer: 20 mM Tris-HCl, pH 7.5.
-
Indicator: 0.2 mM p-nitrophenol.
-
Substrate: CO₂-saturated water.
-
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor for 15 minutes at 25°C.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated substrate solution in a stopped-flow spectrophotometer.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 400 nm for p-nitrophenol).
-
The initial rates of the reaction are determined from the linear portion of the absorbance curve.
-
The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
-
Media and Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Sulfonamide derivative stock solutions.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the sulfonamide derivatives in a 96-well microtiter plate using CAMHB.
-
Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the compound dilutions with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
-
V. Conclusion
The derivatization of the this compound scaffold presents a promising strategy for the development of potent and selective inhibitors of carbonic anhydrase and novel antimicrobial agents. Structure-activity relationship studies indicate that specific modifications to the parent molecule can significantly enhance biological efficacy. Further research focusing on the synthesis and comprehensive biological evaluation of a dedicated library of this compound derivatives is warranted to fully elucidate their therapeutic potential. The experimental protocols provided herein offer standardized methods for the comparative assessment of these compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Reactivity of 3,5-Dichlorosulfanilamide in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-reactivity of 3,5-Dichlorosulfanilamide in commercially available and research-based immunoassays designed for the detection of sulfonamides. Due to a lack of direct experimental data for 3,5-Dichlorosulfanilamide in the current scientific literature and product documentation, this guide focuses on a comparative analysis based on the cross-reactivity of structurally similar sulfonamides. This approach allows for an informed estimation of potential cross-reactivity and provides a framework for its empirical determination.
Introduction to Sulfonamide Immunoassays
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are widely used for the rapid screening of sulfonamide antibiotics in various matrices such as milk, honey, and tissue samples. These assays rely on the specific binding of an antibody to the target sulfonamide. The core principle of a competitive ELISA is the competition between the sulfonamide present in the sample and a labeled sulfonamide (enzyme conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the sulfonamide in the sample.
The specificity of these immunoassays is not absolute. Antibodies raised against one sulfonamide can show varying degrees of cross-reactivity with other structurally related compounds. This cross-reactivity is dependent on the hapten used to generate the antibody and the specific structural features of the sulfonamide being tested.
Comparative Cross-Reactivity Data of Sulfonamides
The following tables summarize the cross-reactivity of various sulfonamide compounds in different commercially available or research-developed ELISA systems. 3,5-Dichlorosulfanilamide is not listed in these tables as no specific data is available. However, by examining the cross-reactivity of other sulfonamides, particularly those with substitutions on the aniline ring, researchers can infer the potential for cross-reactivity.
Table 1: Cross-Reactivity of a Multi-Sulfonamide ELISA Kit
| Compound | Cross-Reactivity (%) |
| Sulfamethazine | 100 |
| Sulfamerazine | 108 |
| Sulfachloropyrazine | 97 |
| Sulfisoxazole | 99 |
| Sulfadiazine | 68 |
| Sulfachloropyridazine | 64 |
| Sulfathiazole | 7 |
| Sulfamethizole | 5.3 |
| Sulfamethoxypyridazine | 1.7 |
| N4-acetyl-sulfadiazine | 35 |
| Sulfadoxine | <1 |
| Sulfaguanidine | <1 |
| Sulfamethoxazole | <1 |
| Sulfamethoxydiazine | <1 |
| Sulfapyridine | <1 |
| Sulfanilamide | <1 |
| Sulfacetamide | <1 |
| Sulfaquinoxaline | <1 |
| Sulfatroxazole | <1 |
| Data sourced from a representative commercial multi-sulfonamide ELISA kit manual. |
Table 2: Cross-Reactivity Profile of a Broad-Specificity Polyclonal Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Sulfamethazine | 3.35 | 100 |
| Sulfamonomethoxine | 1.00 | 335 |
| Sulfamethoxazole | 1.25 | 268 |
| Sulfaquinoxaline | 2.95 | 114 |
| Sulfadimethoxine | 6.10 | 55 |
| IC50 represents the concentration of the analyte that causes 50% inhibition of the antibody binding.Cross-reactivity is calculated as (IC50 of Sulfamethazine / IC50 of competing compound) x 100. |
Structure-Activity Relationship and Predicted Cross-Reactivity of 3,5-Dichlorosulfanilamide
The cross-reactivity of a sulfonamide in an immunoassay is primarily determined by its structural similarity to the hapten used to produce the antibodies. Most broad-spectrum anti-sulfonamide antibodies are generated using haptens that expose the common p-aminobenzenesulfonamide core structure.
The structure of 3,5-Dichlorosulfanilamide is characterized by the presence of two chlorine atoms on the aniline ring (the benzene ring attached to the SO2NH2 group). This substitution is a significant structural difference compared to most commonly tested sulfonamide antibiotics, which typically have substitutions on the N1 nitrogen of the sulfonamide group.
Based on the available data for other sulfonamides, the presence of these bulky, electron-withdrawing chlorine atoms on the aniline ring is likely to significantly hinder the binding of 3,5-Dichlorosulfanilamide to most anti-sulfonamide antibodies. This is because the antibodies are often raised against haptens where the aniline ring is either unsubstituted or modified at the N4-amino group for conjugation to a carrier protein. Therefore, it can be predicted that 3,5-Dichlorosulfanilamide would likely exhibit low to negligible cross-reactivity in most commercially available sulfonamide immunoassays.
However, if an immunoassay were developed using a hapten that is structurally very similar to 3,5-Dichlorosulfanilamide, then a high degree of cross-reactivity would be expected.
Experimental Protocol for Determining Cross-Reactivity
To empirically determine the cross-reactivity of 3,5-Dichlorosulfanilamide, a competitive indirect ELISA can be performed.
Materials:
-
Microtiter plates coated with a sulfonamide-protein conjugate (e.g., sulfamethazine-BSA).
-
Standard solutions of the reference sulfonamide (e.g., sulfamethazine).
-
Standard solutions of 3,5-Dichlorosulfanilamide at various concentrations.
-
Anti-sulfonamide primary antibody.
-
Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS).
-
Microplate reader.
Procedure:
-
Preparation of Standards: Prepare a series of standard dilutions for both the reference sulfonamide and 3,5-Dichlorosulfanilamide in the assay buffer.
-
Antibody Incubation: Add a fixed concentration of the primary anti-sulfonamide antibody to all wells of the coated microtiter plate, except for the blank wells.
-
Competitive Reaction: Add the standard dilutions of the reference sulfonamide and 3,5-Dichlorosulfanilamide to their respective wells. Also, add a zero-concentration standard (assay buffer only) to the maximum signal (B0) wells. Incubate the plate to allow for the competitive binding to occur.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to all wells (except the blank) and incubate.
-
Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution to all wells and incubate in the dark to allow for color development.
-
Stopping the Reaction: Add the stop solution to all wells to terminate the color development.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of binding for each standard concentration relative to the maximum signal (B0).
-
Plot the percentage of binding against the logarithm of the concentration for both the reference sulfonamide and 3,5-Dichlorosulfanilamide to generate inhibition curves.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for both compounds from their respective curves.
-
Calculate the cross-reactivity of 3,5-Dichlorosulfanilamide using the following formula: Cross-Reactivity (%) = (IC50 of reference sulfonamide / IC50 of 3,5-Dichlorosulfanilamide) x 100
-
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Workflow for a competitive indirect ELISA to determine sulfonamide cross-reactivity.
Caption: Logical workflow for calculating the cross-reactivity of a test compound.
Conclusion
While direct experimental data on the cross-reactivity of 3,5-Dichlorosulfanilamide in immunoassays is currently unavailable, a comparative analysis based on the structural features and existing data for other sulfonamides suggests a low potential for cross-reactivity in broad-spectrum anti-sulfonamide assays. The unique dichlorination on the aniline ring likely hinders its recognition by antibodies developed against traditional sulfonamide structures.
For researchers and professionals in drug development, it is crucial to empirically determine the cross-reactivity of 3,5-Dichlorosulfanilamide using a validated competitive immunoassay if its presence is anticipated in samples being tested for other sulfonamides. The provided experimental protocol offers a robust framework for conducting such a validation. This guide serves as a foundational resource for understanding, predicting, and testing the cross-reactivity of novel or less-common sulfonamide derivatives in immunoassays.
Unveiling the Solid State: A Comparative Crystallographic Analysis of Sulfonamide Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of sulfonamide derivatives is paramount. This guide offers a comparative analysis of the crystal structures of several key sulfonamide compounds, supported by experimental data and detailed methodologies. By examining the subtle yet significant differences in their solid-state architecture, we can glean insights into their physicochemical properties and potential for polymorphism, ultimately aiding in the design of more effective therapeutic agents.
The sulfonamide functional group is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of antibacterial, anti-inflammatory, and diuretic drugs. The spatial arrangement of atoms within the crystal lattice, along with the intricate network of intermolecular interactions, dictates crucial properties such as solubility, stability, and bioavailability. This comparative guide delves into the crystallographic landscapes of representative sulfonamide derivatives to illuminate these structure-property relationships.
Crystallographic Data at a Glance
To facilitate a direct comparison, the following table summarizes key crystallographic parameters for a selection of sulfonamide derivatives. These parameters, including the crystal system, space group, and unit cell dimensions, provide a fundamental fingerprint of each compound's solid-state arrangement. The diversity in these values, even among closely related structures, highlights the conformational flexibility of the sulfonamide moiety and its susceptibility to different packing environments.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Key Intermolecular Interactions |
| Sulfanilamide | Orthorhombic | Pbca | 7.49 | 18.64 | 9.03 | 90 | 90 | 90 | N-H···O, N-H···N hydrogen bonds |
| Sulfamethoxazole | Monoclinic | P2₁/c | 10.59 | 7.91 | 16.92 | 90 | 107.5 | 90 | N-H···O, N-H···N, C-H···O hydrogen bonds[1][2] |
| Sulfadiazine (Sodium Salt) | Monoclinic | P2₁/c | 5.9010 | 10.534 | 18.389 | 90 | 94.216 | 90 | N-H···O, N-H···N hydrogen bonds, ionic interactions[3] |
| 4-Methyl-N-propylbenzenesulfonamide | Monoclinic | P2₁/c | 12.34 | 5.78 | 16.99 | 90 | 109.8 | 90 | N-H···O, C-H···O hydrogen bonds |
| Cardiosulfa I | Monoclinic | P2₁/c | 10.45 | 11.23 | 12.87 | 90 | 109.2 | 90 | N-H···O hydrogen bonds, π-π stacking |
| TCSH | Monoclinic | P2₁/c | 10.51 | 11.28 | 12.91 | 90 | 109.1 | 90 | N-H···O hydrogen bonds, halogen bonding |
Experimental Protocols: Elucidating Crystal Structures
The determination of these intricate three-dimensional structures relies on the powerful technique of single-crystal X-ray diffraction. Below is a detailed methodology outlining the key steps involved in this experimental process.
Single-Crystal X-ray Diffraction (SC-XRD) Protocol
-
Crystal Growth: High-quality single crystals of the sulfonamide derivatives are grown using techniques such as slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The purity of the compound is crucial for obtaining well-ordered crystals.
-
Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a glass fiber.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles. As the X-ray beam interacts with the crystal, it is diffracted, and the resulting diffraction pattern is recorded by the detector. A complete dataset is collected by systematically rotating the crystal to capture reflections from all possible lattice planes.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the individual reflections are integrated and corrected for various experimental factors such as absorption and polarization. This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes for each reflection.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules like sulfonamides, direct methods are often employed to determine the initial phases of the structure factors. This initial model is then refined using least-squares methods, where the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed using parameters such as the R-factor.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the logical workflow of crystal structure analysis and the biological pathway where many sulfonamides exert their therapeutic effect.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a sulfonamide derivative.
Caption: The mechanism of action of sulfonamide antibiotics via competitive inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway.
Discussion: Linking Structure to Function
The crystallographic data reveals the prevalence of hydrogen bonding as a primary driving force in the crystal packing of sulfonamides. The sulfonamide group itself provides both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), leading to the formation of robust supramolecular synthons. Common motifs include dimers and chains, which can be further interconnected through interactions with other functional groups on the molecule.
For instance, the presence of an amino group in sulfanilamide facilitates the formation of an extended network of N-H···O and N-H···N hydrogen bonds. In contrast, the more complex structure of sulfamethoxazole showcases a variety of interactions, including C-H···O bonds, which contribute to its specific three-dimensional architecture.[1][2] The polymorphism observed in some sulfonamides, such as sulfamethoxazole, is a direct consequence of the ability of the molecules to adopt different conformations and pack in multiple, energetically similar arrangements.
The insights gained from these crystallographic studies are not merely academic. A thorough understanding of the solid-state structure of a drug candidate is a critical component of preclinical development. It can inform strategies for salt selection, cocrystal design, and formulation to optimize the pharmaceutical performance of sulfonamide-based drugs. By continuing to explore the rich and varied crystal chemistry of this important class of molecules, we can pave the way for the rational design of future therapeutics with enhanced efficacy and safety profiles.
References
Performance of different purification techniques for 4-Amino-3,5-dichlorobenzenesulfonamide
A Comparative Guide to the Purification of 4-Amino-3,5-dichlorobenzenesulfonamide
This guide provides a comparative overview of common laboratory techniques for the purification of this compound. The selection of an appropriate purification method is critical for obtaining high-purity material essential for research, development, and quality control in the pharmaceutical industry. We will explore recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), presenting their methodologies and expected performance metrics.
Performance Comparison
The choice of purification technique depends on the desired purity, scale of the purification, and the impurity profile of the crude material. The following table summarizes the expected performance of each technique for the purification of this compound. The data presented are representative values based on typical laboratory outcomes for polar aromatic compounds and should be considered as a guideline for method selection and development.
| Parameter | Recrystallization | Column Chromatography | Preparative HPLC |
| Purity Achievable | Good to Excellent (>99%) | Good (>98%) | Excellent (>99.5%) |
| Typical Yield | 70-90% | 60-85% | >95% (of loaded sample) |
| Throughput (Scale) | High (grams to kgs) | Medium (mgs to grams) | Low (mgs to grams) |
| Solvent Consumption | Moderate | High | Very High |
| Time per Cycle | Hours to Days | Hours | Hours |
| Cost (Equipment/Solvent) | Low | Moderate | High |
| Ideal for Removing | Sparingly soluble impurities | Impurities with different polarity | Close-eluting impurities |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are starting points and may require optimization based on the specific nature of the crude product.
Recrystallization
Recrystallization is a technique used to purify solid compounds by dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals.
Protocol: Cooling Crystallization
-
Solvent Selection: The first step is to identify a suitable solvent. For a polar compound like this compound, polar solvents should be screened. Ethanol has been noted as a good candidate for similar compounds.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hotplate with stirring until the compound fully dissolves. If the solid does not dissolve completely, add small aliquots of the solvent until a clear solution is obtained at the elevated temperature.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow down the cooling process.[1]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Flash Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture based on the differential adsorption of compounds to the adsorbent as the mixture is passed through a column under pressure.
Protocol:
-
Stationary Phase and Eluent Selection: For a polar compound, normal-phase silica gel is a common stationary phase. The eluent system must be optimized using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is a good starting point. For amine-containing compounds that may show tailing on silica gel, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is loaded onto the top of the packed column.
-
Elution: Start the elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that is scalable from analytical methods.[2] It is particularly useful for separating closely related impurities.
Protocol:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is often used for the separation of polar aromatic compounds.[3] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or phosphoric acid to improve peak shape.[2][3]
-
Method Development: An analytical HPLC method is first developed to achieve good separation of the target compound from its impurities. This method is then scaled up for preparative purification.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent. The solution should be filtered through a 0.22 µm filter before injection.[1]
-
Purification: Inject the sample onto the preparative HPLC system. The separation is monitored using a UV detector.
-
Fraction Collection: A fraction collector is used to collect the eluent corresponding to the peak of the pure compound.
-
Solvent Removal: The collected fractions containing the pure product are combined, and the solvent is removed, often by lyophilization (freeze-drying) if the mobile phase is aqueous, or by rotary evaporation for organic solvents.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound, starting from the crude product and leading to the final, pure compound through different purification routes.
References
A Comparative Analysis of the Cytotoxic Profiles of Novel Sulfonamides and 3,5-Dichlorosulfanilamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic activity of recently developed sulfonamide-based compounds with that of dichlorinated sulfonamide derivatives, serving as a proxy for 3,5-Dichlorosulfanilamide. The data presented is compiled from various peer-reviewed studies, offering a side-by-side look at the anti-cancer potential of these molecules against various cancer cell lines. Detailed experimental protocols for the most commonly employed cytotoxicity assay are also provided to ensure reproducibility and aid in the design of future studies.
Executive Summary
The landscape of cancer therapeutics is continually evolving, with a persistent search for novel compounds that exhibit high efficacy and selectivity against tumor cells. Sulfonamides, a well-established class of pharmacophores, have garnered significant interest in oncology due to their diverse mechanisms of action, which include the inhibition of crucial cellular processes like tubulin polymerization and the disruption of key signaling pathways such as the Wnt/β-catenin cascade. This guide synthesizes cytotoxic data for a selection of these novel sulfonamides and compares them with dichlorinated benzenesulfonamide derivatives, providing a valuable resource for researchers in the field of anticancer drug discovery.
Cytotoxicity Data Comparison
The following tables summarize the in vitro cytotoxic activity of various novel sulfonamides and dichlorinated benzenesulfonamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented to facilitate a quantitative comparison of their potency.
Table 1: Cytotoxicity of Dichlorinated Benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | EC50 (µM) | Reference |
| 3,4-dichloro substituted benzenesulfonamide-imidazole derivative | MDA-MB-231 (Triple-negative breast cancer) | 20.5 | [1] |
| 3,4-dichloro substituted benzenesulfonamide-imidazole derivative | IGR39 (Malignant melanoma) | 27.8 | [1] |
Table 2: Cytotoxicity of Novel Sulfonamides Targeting Tubulin Polymerization
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11f (sulfanilamide-1,2,3-triazole hybrid) | PC-3 (Prostate cancer) | 4.08 | [2] |
| Compound D13 (Quinoline sulfonamide derivative) | HeLa (Cervical cancer) | 1.34 | [3][4] |
| A549 (Lung cancer) | 1.46 | [4] | |
| HCT116 (Colon cancer) | 0.94 | [4] | |
| HepG-2 (Liver cancer) | 1.82 | [4] | |
| Compound 3 (Pyridine carbothioamide with sulfonamide) | A549 (Lung cancer) | 4.9 | [5][6] |
| MCF-7 (Breast cancer) | 1.2 | [5][6] | |
| PC-3 (Prostate cancer) | 1.5 | [5][6] | |
| HepG2 (Liver cancer) | 2.1 | [5][6] | |
| Compound 5 (Pyridine carbothioamide with sulfonamide) | A549 (Lung cancer) | 5.2 | [5][6] |
| MCF-7 (Breast cancer) | 2.4 | [5][6] | |
| PC-3 (Prostate cancer) | 2.1 | [5][6] | |
| HepG2 (Liver cancer) | 2.9 | [5][6] |
Table 3: Cytotoxicity of Novel Sulfonamides Targeting the Wnt/β-catenin Signaling Pathway
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| MSAB (Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate) | HT-29 (Colorectal adenocarcinoma) | 0.656 (48h) | [7] |
| HCT-116 (Colorectal carcinoma) | 1.20 (48h) | [7] | |
| CT-26 (Murine colorectal carcinoma) | 13.5 (48h) | [7] | |
| MDA-MB-231 (Triple-negative breast cancer) | 0.589 (48h) | [7] | |
| Compound 2406 | EC-9706 (Esophageal cancer) | 7.8 (48h) | [8] |
| SGC-7901 (Gastric cancer) | 8.8 (48h) | [8] | |
| HT-29 (Colorectal adenocarcinoma) | 3.6 (48h) | [8] |
Experimental Protocols
The most frequently cited method for determining the cytotoxicity of these compounds is the MTT assay. Below is a detailed, generalized protocol based on the referenced studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
Novel sulfonamide compounds and reference compounds
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) in a volume of 100 µL of complete culture medium per well. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the designated wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate the plates for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate the plates for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Mechanisms of Action
To illustrate the cellular processes targeted by these novel sulfonamides, the following diagrams, created using the DOT language, depict a generalized experimental workflow for cytotoxicity screening and the Wnt/β-catenin signaling pathway, a key target for some of the evaluated compounds.
Caption: A generalized workflow for determining the cytotoxicity of novel sulfonamides using the MTT assay.
Caption: The Wnt/β-catenin signaling pathway and a proposed mechanism of inhibition by novel sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Docking Analysis of 4-Amino-3,5-dichlorobenzenesulfonamide and Analogs Against Carbonic Anhydrase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico docking performance of 4-Amino-3,5-dichlorobenzenesulfonamide and other sulfonamide-based inhibitors against key human carbonic anhydrase (hCA) isoforms, specifically hCA II and hCA IX. While direct experimental docking data for this compound is not extensively available in the reviewed literature, this guide establishes a framework for its evaluation by comparing it with well-characterized inhibitors. The data presented is compiled from various in silico and experimental studies to offer a valuable resource for drug design and development.
Comparative Docking Performance
The following tables summarize the binding affinities and inhibition constants of various sulfonamide inhibitors against hCA II and hCA IX. These isoforms are chosen for their distinct physiological roles; hCA II is a ubiquitous, cytosolic enzyme involved in numerous physiological processes, while hCA IX is a transmembrane, tumor-associated enzyme and a key target in cancer therapy.
Table 1: Comparative In Silico Docking and Experimental Inhibition Data for hCA II
| Compound | Docking Score (kcal/mol) | Binding Affinity (Kd) | Inhibition Constant (Ki/IC50) | Key Interacting Residues |
| This compound | Data Not Available | Data Not Available | Data Not Available | Predicted to interact with the catalytic Zinc ion and key residues in the active site pocket. |
| Acetazolamide | -7.36[1] | 54.0 nM[2] | 12 nM (Ki) | His94, His96, His119, Thr199, Thr200 |
| Dorzolamide | - | - | 0.54 nM (Ki) | Interacts with the catalytic Zinc ion and forms hydrogen bonds with active site residues.[3] |
| Celecoxib | - | - | Potent inhibitor in the nanomolar range[4] | The sulfonamide moiety interacts with His94.[5] |
| CG100649 | - | - | - | Forms T-shaped π-π interactions with His94.[5] |
Table 2: Comparative In Silico Docking and Experimental Inhibition Data for hCA IX
| Compound | Docking Score (kcal/mol) | Binding Affinity (Kd) | Inhibition Constant (Ki/IC50) | Key Interacting Residues |
| This compound | Data Not Available | Data Not Available | Data Not Available | Predicted to interact with the catalytic Zinc ion and key residues in the active site pocket. |
| Acetazolamide | -7.36[1] | - | 25 nM (Ki)[6] | His94, His96, His119, Thr199, Thr200 |
| Brinzolamide | - | - | More potent inhibitor than Dorzolamide[3] | The tail end of the molecule is critical for stabilizing interactions.[3] |
| Benzenesulfonamide-Thiazolidinone Derivatives | - | - | Showed desirable potency profiles.[1] | Efficiently binds in the active site cavity, forming interactions with active site residues.[1] |
| Hydrazide-Sulfonamide Hybrids | - | - | Compounds 22, 32, and 36 were highly selective inhibitors.[7] | - |
Experimental Protocols
The following is a generalized methodology for performing in silico molecular docking studies of small molecule inhibitors, such as this compound, with target enzymes like carbonic anhydrases. This protocol is a synthesis of common practices in the field.
1. Receptor Preparation:
-
Structure Retrieval: The 3D crystal structure of the target enzyme (e.g., hCA II - PDB ID: 1AZM, hCA IX - PDB ID: 5FL4) is downloaded from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate atomic charges are assigned using a force field like AMBER or CHARMM.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to obtain a stable conformation.
2. Ligand Preparation:
-
Structure Generation: The 2D structure of the ligand (this compound or its analogs) is drawn using chemical drawing software and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94).
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
3. Molecular Docking Simulation:
-
Software: A molecular docking program such as AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment) is used.
-
Grid Box Definition: A grid box is defined around the active site of the enzyme to specify the search space for the ligand docking. The active site can be identified based on the position of the co-crystallized ligand in the PDB structure or from literature data.
-
Docking Run: The docking simulation is performed, where the software explores various conformations and orientations (poses) of the ligand within the defined active site.
-
Scoring: The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
4. Analysis of Results:
-
Binding Mode Analysis: The best-docked pose is visualized to analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and coordination with the catalytic zinc ion.
-
Comparison: The docking score and binding mode of the test compound are compared with those of known inhibitors (positive controls) to evaluate its potential as an inhibitor.
Visualizations
Caption: Carbonic Anhydrase Signaling Pathway.
Caption: In Silico Docking Workflow.
References
- 1. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthetic route to 4-Amino-3,5-dichlorobenzenesulfonamide against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic routes to 4-Amino-3,5-dichlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. The primary synthetic pathway, involving the direct chlorination of 4-aminobenzenesulfonamide (sulfanilamide), is benchmarked against a plausible alternative route. This objective comparison, supported by available experimental data and detailed methodologies, aims to inform strategic decisions in process development and optimization.
Executive Summary
The direct chlorination of sulfanilamide emerges as the most straightforward and likely preferred industrial method for the synthesis of this compound. This route is characterized by its atom economy and the use of readily available starting materials. An alternative pathway, commencing with 2,6-dichloroaniline, presents a multi-step approach with potential challenges in regioselectivity and overall yield. While direct comparative studies are scarce in publicly accessible literature, an analysis of related reactions and patent literature allows for a qualitative and semi-quantitative assessment of these routes.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Chlorination of Sulfanilamide | Route 2: From 2,6-Dichloroaniline (Proposed) |
| Starting Material | 4-Aminobenzenesulfonamide (Sulfanilamide) | 2,6-Dichloroaniline |
| Key Steps | 1. Chlorination | 1. Sulfonation2. Conversion to Sulfonyl Chloride3. Amination |
| Reagents & Conditions | HCl, H₂O₂ | 1. Chlorosulfonic acid or Oleum2. Thionyl chloride or PCl₅3. Ammonia |
| Reported Yield | Data not explicitly available for the isolated intermediate. The overall process to a subsequent product is reported with a total recovery of 43.9%–51.1%. | Not reported. Each step would incur yield losses, making the overall yield likely lower than the direct route. |
| Purity of Final Product | High purity achievable through crystallization. | Purity would be dependent on the efficiency of purification at each step. Potential for isomeric impurities. |
| Advantages | - Fewer synthetic steps- Readily available starting material- Potentially higher overall yield | - May offer an alternative if sulfanilamide is not a desired starting material. |
| Disadvantages | - Handling of corrosive reagents (HCl)- Potential for over-chlorination or side reactions | - Multiple steps leading to lower atom economy and higher process mass intensity- Use of hazardous reagents (chlorosulfonic acid, thionyl chloride)- Potential for regioselectivity issues during sulfonation |
Experimental Protocols
Route 1: Direct Chlorination of 4-Aminobenzenesulfonamide (Sulfanilamide)
Materials and Reagents:
-
4-Aminobenzenesulfonamide (Sulfanilamide)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Peroxide (H₂O₂)
-
Sulfuric Acid (for subsequent hydrolysis, if proceeding to 2,6-dichloroaniline)
-
Water
-
Suitable solvent for crystallization (e.g., ethanol)
Procedure:
-
Chlorination: In a suitable reaction vessel, 4-aminobenzenesulfonamide is treated with a mixture of concentrated hydrochloric acid and hydrogen peroxide. The reaction is typically carried out at a controlled temperature to prevent runaway reactions and the formation of byproducts. The exact stoichiometry and reaction time would need to be optimized.
-
Work-up and Isolation: Upon completion of the reaction, the reaction mixture is cooled, and the precipitated crude this compound is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Note: This protocol is based on the description of an intermediate step in a patent. For research and development purposes, optimization of reaction conditions and rigorous characterization of the product would be necessary.
Route 2: Synthesis from 2,6-Dichloroaniline (Proposed Alternative)
This route is a plausible, albeit more complex, alternative. The protocol is based on standard organic chemistry transformations.
Materials and Reagents:
-
2,6-Dichloroaniline
-
Chlorosulfonic Acid or Oleum
-
Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)
-
Ammonia (aqueous or gaseous)
-
Inert solvent (e.g., dichloromethane, chloroform)
Procedure:
-
Sulfonation of 2,6-Dichloroaniline: 2,6-dichloroaniline is reacted with a strong sulfonating agent, such as chlorosulfonic acid or oleum, to introduce a sulfonic acid group onto the aromatic ring. The reaction conditions, particularly temperature, must be carefully controlled to favor the formation of the desired 4-sulfonated isomer.
-
Formation of the Sulfonyl Chloride: The resulting 4-amino-3,5-dichlorobenzenesulfonic acid is then converted to the corresponding sulfonyl chloride by reaction with thionyl chloride or phosphorus pentachloride.
-
Amination of the Sulfonyl Chloride: The 4-amino-3,5-dichlorobenzenesulfonyl chloride is then reacted with ammonia to form the final product, this compound.
-
Purification: The final product would require purification, likely through recrystallization, to remove any remaining starting materials or byproducts.
Visualizations
Caption: Comparative workflow of the two synthetic routes.
Caption: Logical relationship of precursors and reagents.
Conclusion
Based on the available information, the direct chlorination of 4-aminobenzenesulfonamide is the more efficient and direct synthetic route to this compound. While a detailed, optimized, and publicly available protocol with quantitative data is lacking, the principles of this route are well-established in organic synthesis. The alternative route starting from 2,6-dichloroaniline is theoretically feasible but is likely to be less efficient due to the multiple steps involved. For industrial-scale production, the direct chlorination route would be the preferred starting point for process development and optimization. Further research to access detailed experimental data for the direct chlorination of sulfanilamide would be highly beneficial for a more rigorous quantitative comparison.
Safety Operating Guide
Proper Disposal of 4-Amino-3,5-dichlorobenzenesulfonamide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-3,5-dichlorobenzenesulfonamide (CAS No. 22134-75-4), a solid crystalline compound. The primary recommendation is to dispose of this chemical and its container at an approved waste disposal plant.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1]
Key Hazard and Handling Information:
| Parameter | Information | Source |
| Physical State | Solid Crystalline | [1] |
| Appearance | Cream | [1] |
| Primary Hazards | - Causes serious eye irritation- Causes skin irritation- May cause respiratory irritation | [1] |
| Personal Protective Equipment (PPE) | - Protective gloves- Protective clothing- Eye protection/face protection | [1] |
| Handling Guidelines | - Use only outdoors or in a well-ventilated area.- Avoid breathing dust/fume/gas/mist/vapors/spray.- Wash face, hands, and any exposed skin thoroughly after handling.- Do not get in eyes, on skin, or on clothing. | [1] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed professional waste disposal service.[1] Adherence to local, regional, and national regulations is mandatory.
Experimental Protocol for Waste Collection and Disposal:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, equip yourself with appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety glasses or a face shield.[1]
-
Prepare for Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Collect Waste Material:
-
Carefully transfer any unused or waste this compound into the designated waste container.
-
Avoid creating dust.[1]
-
If cleaning contaminated labware, use a suitable solvent to rinse the equipment and collect the rinsate as hazardous waste.
-
-
Spill Management:
-
In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[1]
-
Avoid generating dust during cleanup.
-
Ensure adequate ventilation.
-
-
Storage of Waste:
-
Arrange for Professional Disposal:
-
Contact a licensed and approved waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Decontaminate and Document:
-
Thoroughly decontaminate the work area and any equipment used.
-
Take off any contaminated clothing and wash it before reuse.[1]
-
Maintain a record of the disposal activities in your laboratory notebook or waste disposal log.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Amino-3,5-dichlorobenzenesulfonamide
For Immediate Use by Laboratory Personnel
Hazard Assessment and Engineering Controls
Due to the unknown toxicological profile of 4-Amino-3,5-dichlorobenzenesulfonamide, a thorough risk assessment is the critical first step. All operations that may generate dust or aerosols, such as weighing, preparing solutions, or sonicating, must be conducted within a certified chemical fume hood or a containment device like a glove box to minimize inhalation exposure.[1][2] The laboratory should be well-ventilated.[2]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended to prevent skin and eye contact, inhalation, and ingestion.[2] The required level of PPE depends on the nature and scale of the activity.
Summary of Recommended Personal Protective Equipment
| Activity Level | Required PPE | Enhanced Precautions |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (NIOSH-approved N95 or higher) | - Full-body protective suit (if significant exposure is possible)- Powered Air-Purifying Respirator (PAPR) for extended operations[1] |
Specific PPE Guidelines:
-
Respiratory Protection : For handling the solid/powder form, a NIOSH-approved N100 or P100 respirator is recommended to protect against inhalation of fine particles.[1] For solutions, an organic vapor cartridge respirator may be necessary.[1]
-
Eye and Face Protection : Chemical safety goggles are mandatory. A face shield offers an additional layer of protection and is recommended for moderate to high-hazard activities.[1]
-
Hand Protection : Double-gloving with nitrile gloves is a critical precaution. The outer glove should be removed and disposed of immediately after handling the compound.[1] Always inspect gloves for tears or punctures before and during use, and change them immediately if contaminated.[2]
-
Body Protection : A disposable lab coat with tight-fitting cuffs prevents contamination of personal clothing.[1]
-
Foot Protection : Closed-toe, chemical-resistant shoes are required. Shoe covers should be considered for high-potency compounding areas.[1]
Handling and Experimental Workflow
A systematic workflow is essential for safety and to prevent contamination.[2]
Caption: Step-by-step workflow for the safe handling of this compound.
Protocol for Weighing the Solid Compound:
-
Don the appropriate PPE as outlined in the table for moderate-hazard activities.[2]
-
Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[2]
-
Use anti-static weighing paper or a tared container to minimize dispersal.[2]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, increase ventilation and shut off all ignition sources.[3]
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.[3]
-
For minor spills, clean up immediately using appropriate procedures. Avoid breathing vapors and contact with skin and eyes.[3]
-
Contain the spill with sand, earth, or vermiculite.[3]
-
Collect the recoverable product and spill cleanup materials into labeled containers for proper disposal.[3]
-
Decontaminate the spill area and all equipment used for cleanup.[3]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Containerization : Collect all contaminated waste, including disposable PPE, weighing papers, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Disposal Route : Dispose of the hazardous waste through an approved institutional or commercial chemical waste management program, following all local, state, and national regulations.[1] Do not discharge to drains or the environment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
